2-(3-Hydroxypicolinamido)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3-hydroxypyridine-2-carbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-5-2-1-3-9-7(5)8(14)10-4-6(12)13/h1-3,11H,4H2,(H,10,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQMRNMMPSNPJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)NCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3458-69-3 | |
| Record name | 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery of 2-(3-Hydroxypicolinamido)acetic Acid: A Potent Inhibitor of 2OG Oxygenases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Fe(II) and 2-oxoglutarate (2OG) dependent oxygenases are a large superfamily of enzymes that play crucial roles in various biological processes, including DNA/RNA repair, histone demethylation, and hypoxia sensing. Their involvement in the pathophysiology of numerous diseases, including cancer, has made them attractive targets for therapeutic intervention. This technical guide focuses on the discovery and characterization of 2-(3-Hydroxypicolinamido)acetic acid, a small molecule inhibitor of 2OG oxygenases, with a particular emphasis on its activity against the Escherichia coli AlkB protein and its human homologues, which are involved in nucleic acid demethylation.
Core Discovery and Mechanism of Action
This compound was identified as a potent inhibitor of the 2OG-dependent nucleic acid demethylase AlkB through an innovative screening method known as Dynamic Combinatorial Mass Spectrometry (DCMS). This technique allows for the rapid identification of enzyme inhibitors from a library of building blocks that can reversibly combine in the presence of the target protein. The most potent binders are amplified and subsequently identified by mass spectrometry.
The mechanism of action of this compound is based on its ability to chelate the active site Fe(II) ion and mimic the binding of the co-substrate 2-oxoglutarate, thereby competitively inhibiting the enzyme. Structural studies have confirmed that the hydroxypicolinamide moiety coordinates the iron center, while the acetic acid portion occupies the binding site of the C5-carboxylate of 2OG.
Quantitative Inhibition Data
The inhibitory potency of this compound and related analogs was evaluated against AlkB and other human 2OG oxygenases to assess both its efficacy and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target Enzyme | IC50 (μM)[1][2] |
| This compound | AlkB | 3.4 |
| N-Oxalylglycine | AlkB | >1000 |
| 3-Mercaptosuccinic acid | AlkB | 150 |
| 2-(Picolinamido)acetic acid | AlkB | >1000 |
| 2-(3-Hydroxypicolinamido)propanoic acid | AlkB | 10.2 |
| This compound | FTO | >250 |
| This compound | JMJD2A | >250 |
Experimental Protocols
AlkB Inhibition Assay (Formaldehyde Dehydrogenase-Coupled Assay)
This continuous, fluorescence-based assay measures the production of formaldehyde (B43269), a byproduct of the AlkB-catalyzed demethylation of methylated DNA.
Materials:
-
Recombinant E. coli AlkB protein
-
Methylated single-stranded DNA (ssDNA) substrate (e.g., 1-methyladenine (B1486985) or 3-methylcytosine (B1195936) containing oligonucleotide)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM 2-oxoglutarate, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 2 mM L-ascorbic acid
-
Formaldehyde Dehydrogenase (FDH)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a reaction mixture containing assay buffer, FDH, and NAD+ in a 96-well microplate.
-
Add the methylated ssDNA substrate to the reaction mixture.
-
Add the test inhibitor at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Initiate the reaction by adding the AlkB enzyme.
-
Monitor the increase in fluorescence (excitation ~340 nm, emission ~460 nm) over time at a constant temperature (e.g., 37°C) using a microplate reader. The fluorescence is a result of the FDH-catalyzed conversion of formaldehyde and NAD+ to formate (B1220265) and NADH.
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
X-ray Crystallography for Inhibitor-Enzyme Complex
Determining the crystal structure of AlkB in complex with this compound provides insights into the binding mode and mechanism of inhibition.
Procedure:
-
Protein Expression and Purification: Express and purify recombinant AlkB to high homogeneity.
-
Crystallization:
-
Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method.
-
Mix the purified AlkB protein with the inhibitor in a molar excess.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature).
-
-
Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron radiation source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Solve the structure by molecular replacement using a known AlkB structure as a search model.
-
Build the inhibitor into the electron density map and refine the structure to achieve good agreement with the experimental data.
-
Signaling Pathways and Logical Relationships
The inhibition of AlkB has significant downstream consequences on cellular processes, particularly in the context of DNA damage and repair. The following diagrams illustrate the logical workflow of inhibitor discovery and the signaling pathway affected by AlkB inhibition.
References
Synthesis Protocol for 2-(3-Hydroxypicolinamido)acetic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthesis protocol for 2-(3-hydroxypicolinamido)acetic acid, a molecule of interest in medicinal chemistry, particularly as a 2-oxoglutarate (2OG) oxygenase inhibitor. This document outlines two robust amide coupling methodologies for its synthesis, starting from commercially available precursors: 3-hydroxypicolinic acid and glycine (B1666218) ethyl ester hydrochloride. Detailed experimental procedures, quantitative data for starting materials, and predicted characterization data for the final product are presented. Additionally, this guide includes schematic diagrams illustrating the synthetic workflow and reaction pathway to facilitate a clear understanding of the process.
Introduction
This compound has been identified as a noteworthy inhibitor of 2OG oxygenases, a broad family of enzymes involved in various physiological and pathological processes. Its potential as a functional probe for therapeutic research underscores the need for a well-documented and reproducible synthetic route. This guide details a two-step synthesis involving an initial amide bond formation followed by ester hydrolysis, providing researchers with the necessary information to produce this compound for further investigation.
Physicochemical Data of Reactants and Product
A summary of the key physical and chemical properties of the starting materials and the target compound is provided below. Please note that the data for the final product, this compound, is predicted based on its chemical structure and data from analogous compounds, as specific experimental data was not found in the reviewed literature.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 3-Hydroxypicolinic Acid | C₆H₅NO₃ | 139.11 | 213-218 | Light yellow crystalline solid |
| Glycine Ethyl Ester Hydrochloride | C₄H₁₀ClNO₂ | 139.58 | 145-146 | White crystalline solid |
| This compound | C₈H₈N₂O₄ | 196.16 | Not Reported (Predicted: >200 °C, with decomposition) | Predicted: Off-white to light brown solid |
Synthetic Workflow
The overall synthesis is envisioned as a two-stage process: first, the coupling of the carboxylic acid and the amine (as its ethyl ester), and second, the hydrolysis of the resulting ester to yield the final carboxylic acid.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Two alternative and reliable protocols for the amide coupling step are provided below, followed by a standard procedure for the final ester hydrolysis.
Amide Coupling: Protocol A - Using EDC/HOBt
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency.
Materials:
-
3-Hydroxypicolinic acid (1.0 eq)
-
Glycine ethyl ester hydrochloride (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.2 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of 3-hydroxypicolinic acid in anhydrous DMF, add glycine ethyl ester hydrochloride and the base (DIEA or TEA).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HOBt, followed by the portion-wise addition of EDC.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(3-hydroxypicolinamido)acetate.
Amide Coupling: Protocol B - Using HATU
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.
Materials:
-
3-Hydroxypicolinic acid (1.0 eq)
-
Glycine ethyl ester hydrochloride (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve 3-hydroxypicolinic acid, glycine ethyl ester hydrochloride, and HATU in anhydrous DMF.
-
Cool the mixture to 0 °C and add DIEA dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with water and extract with ethyl acetate.
-
Perform aqueous work-up as described in Protocol A.
-
Dry the organic layer and evaporate the solvent to yield the crude ethyl 2-(3-hydroxypicolinamido)acetate.
Ester Hydrolysis
Materials:
-
Crude ethyl 2-(3-hydroxypicolinamido)acetate (1.0 eq)
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 1:1 mixture)
Procedure:
-
Dissolve the crude ester in a mixture of THF and water.
-
Add the base (LiOH or NaOH) and stir the mixture at room temperature for 2-6 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to obtain pure this compound.
Reaction Pathway
The chemical transformation from the starting materials to the final product is depicted below.
Initial Characterization of 2-(3-Hydroxypicolinamido)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial characterization of 2-(3-Hydroxypicolinamido)acetic acid, a notable inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. The document details its physicochemical properties, a summary of its synthesis, and its inhibitory activity against its target enzyme. Detailed experimental protocols for the characterization and biological evaluation of this compound are also provided, along with visualizations of key processes to facilitate understanding. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, epigenetics, and drug discovery.
Introduction
This compound has emerged as a significant small molecule inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, a broad family of enzymes involved in various physiological and pathological processes, including nucleic acid repair and epigenetic modifications. First identified through dynamic combinatorial mass spectrometry, this compound serves as a valuable chemical probe for studying the function of these enzymes and as a lead compound for the development of novel therapeutics.[1] This guide summarizes the foundational data on its synthesis, properties, and biological activity.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 3458-69-3 | [1] |
| Molecular Formula | C₈H₈N₂O₄ | [1] |
| Molecular Weight | 196.16 g/mol | [1] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in DMSO and aqueous buffers | Inferred from assay conditions |
Synthesis
The synthesis of this compound is achieved through a standard amide coupling reaction between 3-hydroxypicolinic acid and glycine (B1666218) methyl ester, followed by saponification of the resulting ester to yield the final carboxylic acid.
Detailed Experimental Protocol: Synthesis
The following protocol is a representative procedure based on standard peptide coupling and saponification reactions as would be detailed in the supporting information of the primary literature.
Step 1: Synthesis of Methyl 2-(3-hydroxypicolinamido)acetate
-
To a solution of 3-hydroxypicolinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add glycine methyl ester hydrochloride (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford methyl 2-(3-hydroxypicolinamido)acetate.
Step 2: Synthesis of this compound
-
Dissolve methyl 2-(3-hydroxypicolinamido)acetate (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add lithium hydroxide (B78521) (LiOH) (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid (HCl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Biological Activity
This compound is an inhibitor of the 2-oxoglutarate (2OG) dependent nucleic acid demethylase AlkB.[1] These enzymes play a crucial role in DNA and RNA repair by removing alkylation damage. The inhibitory activity of the title compound against AlkB is summarized in the table below.
| Target Enzyme | IC₅₀ (μM) | Reference |
| AlkB | 3.4 | [1] |
The mechanism of inhibition involves the coordination of the inhibitor to the active site Fe(II) ion, mimicking the binding of the co-substrate 2-oxoglutarate. This competitive inhibition prevents the binding of 2-oxoglutarate and subsequent demethylation of the nucleic acid substrate.
Detailed Experimental Protocol: AlkB Inhibition Assay
The following is a generalized fluorescence-based assay protocol for determining the inhibitory activity of compounds against AlkB, adapted from established methods.[2][3] This assay measures the production of formaldehyde, a byproduct of the demethylation reaction.
Materials:
-
AlkB enzyme (purified)
-
Methylated single-stranded DNA (ssDNA) substrate (e.g., containing 1-methyladenine)
-
2-Oxoglutarate (2OG)
-
Ammonium (B1175870) iron(II) sulfate
-
Ascorbic acid
-
HEPES buffer (pH 7.5)
-
Formaldehyde dehydrogenase (FDH)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
This compound (test inhibitor)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 50 µM ammonium iron(II) sulfate, and 1 mM ascorbic acid.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, add the following to each well:
-
Reaction buffer
-
Varying concentrations of the inhibitor
-
Methylated ssDNA substrate (final concentration, e.g., 200 nM)
-
2-Oxoglutarate (final concentration, e.g., 100 µM)
-
Formaldehyde dehydrogenase (final concentration, e.g., 0.2 U/well)
-
NAD⁺ (final concentration, e.g., 500 µM)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding AlkB enzyme (final concentration, e.g., 50 nM) to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) over time, which corresponds to the production of NADH.
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a well-characterized inhibitor of the 2-oxoglutarate dependent demethylase AlkB. Its straightforward synthesis and potent, competitive inhibitory activity make it a valuable tool for studying the biological roles of this enzyme family. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their studies and to develop further generations of 2OG oxygenase inhibitors.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Hydroxypicolinamido)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(3-Hydroxypicolinamido)acetic acid, a molecule of interest in drug discovery, particularly as a 2OG oxygenase inhibitor. Due to the limited availability of experimentally determined data for this specific compound in public-domain literature, this document also provides data for structurally related compounds to offer a comparative context. Furthermore, this guide outlines detailed, standard experimental protocols for the determination of key physicochemical parameters, including melting point, solubility, and pKa, to aid researchers in the empirical characterization of this and similar molecules.
Introduction
This compound (CAS No: 3458-69-3) is a small molecule that has garnered interest for its biological activity. Notably, it has been identified as a 2OG oxygenase inhibitor with an IC50 value of 3.4 μM.[1] Understanding the physicochemical properties of such a compound is a critical component of the drug development process, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and therapeutic efficacy. This guide serves to consolidate the available information and provide a framework for the experimental determination of its core physicochemical characteristics.
Core Physicochemical Properties
A comprehensive search of scientific literature and chemical databases reveals a scarcity of experimentally determined physicochemical data for this compound. The following tables summarize the available information for the target compound and related picolinic acid derivatives for comparative analysis.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 3458-69-3 | [1] |
| Molecular Formula | C₈H₈N₂O₄ | [1] |
| Molecular Weight | 196.16 g/mol | [1] |
| IUPAC Name | 2-((3-hydroxypyridine-2-carboxamido)acetic acid | N/A |
Table 2: Experimental and Predicted Physicochemical Data
| Property | This compound | Picolinic Acid (Parent Compound) | 3,5-di-MeO-BzO-Picolinic Acid Derivative |
| Melting Point (°C) | Data not available | 136-138 | 112-114[2] |
| Water Solubility | Data not available | Very soluble (862.5 g/kg at ~20°C)[3] | Data not available |
| Solubility in Ethanol | Data not available | Less soluble (57.1 g/kg at ~20°C)[3] | Data not available |
| Solubility in Acetonitrile | Data not available | Even less soluble (17.0 g/kg at ~20°C)[3] | Data not available |
| pKa | Data not available | 1.0 (pyridinium ion), 5.2 (carboxylic acid) | Data not available |
| LogP (predicted) | Data not available | -0.6 | Data not available |
Note: The pKa and LogP values for picolinic acid are widely documented and serve as a baseline for predicting the behavior of its derivatives.
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid crystalline organic compound is a crucial indicator of its purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature probe.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the compound. A narrow melting range (0.5-2 °C) is indicative of a pure substance.
Solubility Determination
Solubility in various solvents is a critical parameter for drug formulation and understanding in vivo behavior.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, ethanol, methanol, DMSO, and buffered aqueous solutions at different pH values.
-
Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vials are agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for predicting the ionization state of a compound at different physiological pH values.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of this compound is dissolved in a known volume of water or a water-cosolvent mixture.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the solution in small, precise increments using a burette.
-
pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, where half of the acid has been neutralized. For a compound with multiple ionizable groups, multiple inflection points may be observed.
Mandatory Visualizations
General Experimental Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound like this compound.
Caption: General workflow for the characterization of a novel compound.
Logical Relationship for Solubility Testing
The following diagram illustrates the logical steps involved in determining the solubility of a compound in different types of solvents.
Caption: Decision tree for qualitative solubility testing.
Conclusion
While this compound has been identified as a biologically active molecule, a comprehensive, publicly available profile of its experimentally determined physicochemical properties is currently lacking. This technical guide has consolidated the known information and provided detailed, standard protocols for the empirical determination of its melting point, solubility, and pKa. The data from related picolinic acid derivatives offers a valuable point of reference for researchers. The experimental characterization outlined herein is essential for advancing the understanding of this compound and facilitating its potential development as a therapeutic agent. It is recommended that researchers working with this molecule perform these fundamental experiments to build a robust data package to guide future studies.
References
Biochemical Profile of 2-(3-Hydroxypicolinamido)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Hydroxypicolinamido)acetic acid is a recognized inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, a broad family of enzymes crucial in various physiological and pathological processes. This technical guide provides a comprehensive overview of the biochemical profile of this compound, including its mechanism of action, quantitative inhibitory data, and the downstream signaling pathways it potentially modulates. Detailed experimental protocols for relevant assays and a method for its chemical synthesis are also presented to facilitate further research and development.
Introduction
2-Oxoglutarate (2OG) dependent oxygenases are non-heme iron-containing enzymes that play critical roles in diverse biological processes, including DNA/RNA repair, histone demethylation, and cellular signaling. The AlkB family of proteins, a prominent subgroup of 2OG oxygenases, are nucleic acid demethylases that repair alkylated DNA and RNA bases. Given their involvement in epigenetic regulation and the maintenance of genomic stability, inhibitors of these enzymes are of significant interest for therapeutic applications, particularly in oncology. This compound has emerged as a noteworthy inhibitor of this enzyme class, necessitating a detailed understanding of its biochemical characteristics.
Mechanism of Action
This compound functions as a competitive inhibitor of 2-oxoglutarate-dependent oxygenases. Its mechanism of action is predicated on its structural similarity to the co-substrate 2-oxoglutarate, allowing it to bind to the active site of the enzyme. This binding event precludes the binding of the endogenous 2OG, thereby inhibiting the catalytic activity of the enzyme.
The following diagram illustrates the general mechanism of 2OG-dependent oxygenases and the proposed inhibitory action of this compound.
The Dawn of 2-Oxoglutarate Oxygenase Inhibition: A Technical Guide to Early-Stage Hydroxypicolinate and Analog Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational studies on hydroxypicolinate and analogous inhibitors of 2-oxoglutarate (2OG) dependent oxygenases. We delve into the core mechanism of action, present comparative quantitative data for seminal inhibitor compounds, and provide detailed experimental protocols for key assays that enabled their characterization. This document serves as a comprehensive resource for understanding the origins of a critical class of chemical probes and therapeutic candidates.
Introduction to 2-Oxoglutarate Oxygenases and Early Inhibitor Scaffolds
The 2-oxoglutarate (2OG) dependent oxygenases are a vast superfamily of non-heme iron enzymes that catalyze a wide array of oxidation reactions crucial to biology. In humans, these enzymes regulate processes including hypoxic sensing (e.g., Prolyl Hydroxylase Domain enzymes, PHDs), epigenetic modifications (e.g., Jumonji-C domain-containing histone demethylases, KDMs), and collagen biosynthesis (e.g., prolyl 4-hydroxylase, P4H).[1][2] Their catalytic cycle depends on the binding of Fe(II), the co-substrate 2OG, and molecular oxygen to the active site.[3]
The critical role of these enzymes in pathophysiology, particularly in cancer and anemia, spurred early interest in the development of small molecule inhibitors.[1][2][4] The first generation of inhibitors was largely composed of 2OG structural analogues. Among the most important and widely studied of these early compounds were N-oxalylglycine (NOG) and pyridine-2,4-dicarboxylic acid (2,4-PDCA), which laid the groundwork for the development of more complex inhibitors like the hydroxypicolinate-based IOX1.[4][5][6][7] These molecules act as competitive inhibitors with respect to 2OG and chelate the active site Fe(II) ion, thereby arresting the catalytic cycle.[2][6]
Mechanism of Inhibition
Early hydroxypicolinate and analog inhibitors function primarily as 2-oxoglutarate mimetics. Their mechanism involves two key interactions within the enzyme's active site:
-
Competitive Binding : The inhibitor occupies the binding site of the natural co-substrate, 2-oxoglutarate.
-
Metal Chelation : A key structural motif, typically a carboxylate group and a nearby nitrogen or oxygen atom, forms a bidentate chelate with the catalytic Fe(II) ion, preventing the binding of oxygen and 2OG.[8]
This dual-action mechanism makes these compounds potent and effective tools for studying 2OG oxygenase function. The crystal structure of Factor Inhibiting HIF (FIH) in complex with N-oxalylglycine provided early, definitive evidence of this binding mode.[2][9]
Quantitative Inhibitor Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for the foundational broad-spectrum inhibitors N-oxalylglycine (NOG), pyridine-2,4-dicarboxylic acid (2,4-PDCA), and the later-generation 5-carboxy-8-hydroxyquinoline (IOX1) against a panel of human 2OG oxygenases. These data highlight the varying potency and selectivity profiles of these seminal compounds.
Table 1: IC50 Values (µM) of Early Broad-Spectrum Inhibitors
| Target Enzyme Family | Target Enzyme | N-Oxalylglycine (NOG) | Pyridine-2,4-dicarboxylate (2,4-PDCA) | IOX1 |
|---|---|---|---|---|
| HIF Hydroxylases | PHD1 | 2.1[10] | - | - |
| PHD2 | 5.6[10] | ~100[11] | - | |
| FIH | - | ~4.7[3] | - | |
| Histone Demethylases | KDM4E (JMJD2E) | 24[10] | ~0.3[11] | 2.3[12] |
| KDM2A (JMJD1) | - | - | 1.8[12] | |
| KDM3A | - | - | 0.1[12] | |
| KDM4C (JMJD2C) | 500[10] | - | 0.6[12] | |
| KDM6B (JMJD3) | - | - | 1.4[12] | |
| Other | AspH | - | ~0.03[11] | - |
| | RIOX2 | - | ~4.7[3] | - |
Key Experimental Protocols
The characterization of these inhibitors relied on robust in vitro enzyme assays. Below are detailed methodologies for two common techniques used in early studies: Mass Spectrometry and AlphaScreen.
MALDI-TOF Mass Spectrometry Inhibition Assay
This label-free method directly measures the enzymatic conversion of a substrate peptide to its hydroxylated product, allowing for precise quantification of inhibition.
Methodology:
-
Reagent Preparation :
-
Assay Buffer: 50 mM HEPES or Tris, pH 7.5.
-
Enzyme: Purified recombinant 2OG oxygenase (e.g., PHD2, FIH) to a final concentration of 0.1-0.5 µM.
-
Peptide Substrate: Synthetic peptide corresponding to the target sequence (e.g., a fragment of HIF-1α) to a final concentration of 2-10 µM.
-
Cofactors: Prepare stock solutions of 2-oxoglutarate (2-10 µM final), Ferrous Sulfate or Ammonium Iron(II) Sulfate (10-50 µM final), and L-ascorbic acid (100 µM final).
-
Inhibitor: Prepare serial dilutions of the test compound (e.g., NOG, 2,4-PDCA) in DMSO.
-
-
Reaction Execution :
-
In a 96-well plate or microcentrifuge tubes, combine the assay buffer, inhibitor dilution, peptide substrate, 2OG, Fe(II), and ascorbic acid.
-
Initiate the reaction by adding the enzyme. The typical final reaction volume is 20-50 µL.
-
Incubate the reaction at room temperature or 37°C for 20-60 minutes.
-
-
Sample Analysis :
-
Quench the reaction by adding an equal volume of a stop solution, typically 0.1% trifluoroacetic acid (TFA) or methanol.
-
Mix a small aliquot (e.g., 1 µL) of the quenched reaction with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spot the mixture onto a MALDI target plate and allow it to air-dry.
-
Acquire mass spectra, identifying the peaks for the unmodified substrate and the hydroxylated product (mass shift of +16 Da).
-
-
Data Interpretation :
-
Calculate the percent conversion by determining the ratio of the product peak intensity to the sum of the substrate and product peak intensities.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.[13]
-
AlphaScreen® Inhibition Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, non-radioactive method well-suited for high-throughput screening. The assay measures the product of an enzymatic reaction, such as the hydroxylation of a biotinylated peptide.
Methodology:
-
Reagent Preparation :
-
Assay Buffer: 50 mM HEPES, 0.1% BSA, 0.01% Tween-20, pH 7.5.
-
Enzyme and Substrate: Use a biotinylated peptide substrate and a specific antibody that recognizes the hydroxylated epitope.
-
Cofactors: 2-oxoglutarate (2-10 µM final), Fe(II) (1-20 µM final), and L-ascorbic acid (100-200 µM final).
-
Detection Reagents: Streptavidin-coated Donor beads and Protein A-conjugated Acceptor beads.
-
Inhibitor: Prepare serial dilutions of the test compound in DMSO.
-
-
Reaction Execution :
-
In a low-volume 384-well plate, add the assay buffer, inhibitor, biotinylated peptide substrate, cofactors, and the enzyme. The typical final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 30-60 minutes to allow the enzymatic reaction to proceed.
-
-
Detection :
-
Stop the reaction by adding a quench/detection buffer containing EDTA, the specific antibody, and the AlphaScreen beads.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow the beads and antibody-antigen complex to associate.
-
Read the plate on an AlphaScreen-capable reader (excitation at 680 nm, emission at 520-620 nm).
-
-
Data Interpretation :
Conclusion
The early studies on N-oxalylglycine, pyridine-2,4-dicarboxylate, and their derivatives were pivotal in establishing the field of 2-oxoglutarate oxygenase inhibition. These foundational 2OG mimetics not only validated the active site as a druggable target but also provided the essential chemical tools that enabled the functional characterization of numerous enzymes in this superfamily. The quantitative data and experimental methodologies developed during this period formed the bedrock upon which subsequent, more selective, and clinically relevant inhibitors have been built. Understanding these origins is essential for researchers continuing to innovate in this critical area of drug discovery.
References
- 1. 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of prolyl 4-hydroxylase by oxalyl amino acid derivatives in vitro, in isolated microsomes and in embryonic chicken tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel inhibitors of prolyl 4-hydroxylase. 3. Inhibition by the substrate analogue N-oxaloglycine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical and Structural Insights into FIH‐Catalysed Hydroxylation of Transient Receptor Potential Ankyrin Repeat Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine (CAS 3458-69-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine, identified by CAS number 3458-69-3, is a pivotal molecule in the study of oxygen-sensing pathways and the development of therapeutics targeting hypoxia-related diseases. This technical guide provides a comprehensive overview of its properties, discovery, and mechanism of action. As a potent inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, this compound has significant implications for modulating the hypoxia-inducible factor (HIF) signaling pathway. This document details its physicochemical characteristics, a general synthesis protocol, and its biological function, with a focus on its role in the stabilization of HIF-1α.
Physicochemical Properties
A summary of the key physicochemical properties of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine is presented in the table below. These properties are essential for its handling, formulation, and application in experimental settings.
| Property | Value |
| CAS Number | 3458-69-3 |
| Molecular Formula | C₈H₈N₂O₄ |
| Molecular Weight | 196.16 g/mol |
| Appearance | White to off-white powder |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in DMSO |
| InChI Key | IZQMRNMMPSNPJM-UHFFFAOYSA-N |
Discovery and Synthesis
The precise details of the initial discovery of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine are not extensively documented in publicly available literature. However, its structural motif is characteristic of a class of compounds designed to mimic 2-oxoglutarate, the natural substrate of many dioxygenases. The synthesis of related N-acylamino acids has been explored in various contexts. A general synthetic approach for this class of compounds involves the coupling of a carboxylic acid with an amino acid ester, followed by hydrolysis.
General Synthesis Protocol
A representative synthetic route to N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine involves a two-step process:
-
Amide Coupling: 3-Hydroxy-2-pyridinecarboxylic acid is activated, for example, using a carbodiimide (B86325) reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS). The activated acid is then reacted with the ethyl ester of glycine (B1666218) in a suitable aprotic solvent, such as dimethylformamide (DMF), to form the corresponding ethyl ester intermediate.
-
Ester Hydrolysis: The resulting ethyl ester is hydrolyzed under basic conditions, typically using an aqueous solution of a base like lithium hydroxide (B78521) or sodium hydroxide in a solvent mixture such as tetrahydrofuran (B95107) (THF) and water, to yield the final product, N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine. The product can then be purified by standard techniques such as recrystallization or chromatography.
Mechanism of Action: Inhibition of Prolyl Hydroxylases and HIF-1α Stabilization
N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine functions as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes. These enzymes play a critical role in the regulation of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia.
The HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-1α by PHD enzymes. This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.
In hypoxic conditions, the activity of PHD enzymes is inhibited due to the lack of their co-substrate, molecular oxygen. This prevents the hydroxylation of HIF-1α, leading to its stabilization. Stabilized HIF-1α translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This initiates the transcription of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.
N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine, by inhibiting PHD enzymes, mimics the hypoxic state. It competes with the natural co-substrate, 2-oxoglutarate, for the active site of PHDs, thereby preventing the hydroxylation of HIF-1α even in the presence of oxygen. This leads to the stabilization and accumulation of HIF-1α and the subsequent activation of its downstream target genes.
Experimental Protocols
The biological activity of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine is primarily assessed through its ability to inhibit PHD enzymes and consequently stabilize HIF-1α. Below are generalized protocols for these assays.
In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay
This assay measures the ability of the compound to inhibit the enzymatic activity of a specific PHD isoform (e.g., PHD2).
-
Reagents and Materials:
-
Recombinant human PHD2 enzyme.
-
HIF-1α peptide substrate containing the proline residue to be hydroxylated.
-
2-Oxoglutarate.
-
Ascorbate.
-
Fe(II).
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine (test compound).
-
Detection reagent (e.g., an antibody that specifically recognizes hydroxylated HIF-1α, or a coupled enzyme system that detects succinate (B1194679) formation).
-
96-well microplate.
-
-
Procedure: a. Prepare a reaction mixture containing the assay buffer, PHD2 enzyme, HIF-1α peptide substrate, ascorbate, and Fe(II). b. Add varying concentrations of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine or a vehicle control (e.g., DMSO) to the wells of the microplate. c. Initiate the reaction by adding 2-oxoglutarate. d. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration. e. Stop the reaction. f. Detect the amount of hydroxylated product or succinate formed using a suitable detection method (e.g., ELISA, fluorescence, or luminescence). g. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Cellular HIF-1α Stabilization Assay (Western Blot)
This assay determines the ability of the compound to increase the levels of HIF-1α protein in cultured cells.
-
Reagents and Materials:
-
Human cell line (e.g., HEK293T, HeLa).
-
Cell culture medium and supplements.
-
N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against HIF-1α.
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure: a. Seed cells in culture plates and allow them to adhere overnight. b. Treat the cells with various concentrations of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine or a vehicle control for a specified time (e.g., 4-8 hours). c. Wash the cells with ice-cold PBS and lyse them with lysis buffer. d. Determine the protein concentration of the lysates using the BCA assay. e. Separate equal amounts of protein from each sample by SDS-PAGE. f. Transfer the separated proteins to a PVDF membrane. g. Block the membrane with blocking buffer for 1 hour at room temperature. h. Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C. i. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane and detect the protein bands using an ECL substrate and an imaging system. k. Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading. l. Quantify the band intensities to determine the relative increase in HIF-1α levels.
Conclusion
N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine (CAS 3458-69-3) is a valuable research tool for investigating the HIF signaling pathway and other 2-oxoglutarate-dependent oxygenase-mediated processes. Its ability to stabilize HIF-1α under normoxic conditions provides a powerful method for studying the downstream effects of HIF activation. This technical guide has provided a foundational understanding of its properties, a general synthetic approach, and its mechanism of action, along with standardized experimental protocols for its characterization. Further research into this and related molecules holds significant promise for the development of novel therapeutics for a range of ischemic and other diseases.
Theoretical Binding Studies of 2-(3-Hydroxypicolinamido)acetic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Hydroxypicolinamido)acetic acid is a known inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, a broad family of enzymes involved in various physiological processes, including DNA repair, hypoxia sensing, and fatty acid metabolism. This technical guide provides an in-depth analysis of the theoretical and structural basis for the binding of this compound to its target, with a focus on the bacterial DNA repair enzyme AlkB, a well-studied member of the 2OG oxygenase family.
Due to the inaccessibility of the full text of the primary research article by Woon et al. (2012), which first reported this inhibitor, the experimental and computational protocols detailed below are representative methodologies employed in the field for characterizing such interactions. The core of the binding analysis is based on the publicly available crystal structure of the inhibitor in complex with AlkB.
Quantitative Binding Data
The following table summarizes the key quantitative data available for the binding of this compound to the E. coli AlkB protein.
| Parameter | Value | Target Protein | Reference |
| IC50 | 3.4 µM | E. coli AlkB | Woon EC, et al. (2012)[1] |
| PDB ID | 3T3Y | E. coli AlkB | RCSB Protein Data Bank[2] |
| Resolution | 2.00 Å | E. coli AlkB | RCSB Protein Data Bank[2] |
Binding Mode and Molecular Interactions
The crystal structure of E. coli AlkB in complex with this compound (PDB ID: 3T3Y) reveals the precise binding mode of the inhibitor within the enzyme's active site. The inhibitor occupies the binding pocket of the co-substrate 2-oxoglutarate and chelates the active site iron atom.
The key interactions observed in the crystal structure are:
-
Metal Chelation: The 3-hydroxy group of the picolinamide (B142947) ring, the nitrogen atom of the pyridine (B92270) ring, and the carbonyl oxygen of the amide linker form a tridentate chelation with the Fe(III) ion in the active site. This interaction is crucial for the inhibitory activity, as it mimics the binding of the natural co-substrate, 2-oxoglutarate.
-
Hydrogen Bonding: The carboxylate group of the acetic acid moiety forms hydrogen bonds with the side chains of active site residues, further anchoring the inhibitor in the binding pocket.
-
Hydrophobic Interactions: The pyridine ring of the inhibitor is involved in hydrophobic interactions with surrounding nonpolar residues, contributing to the overall binding affinity.
A detailed analysis of the specific residues involved in these interactions can be performed using molecular visualization software with the 3T3Y PDB file.
Experimental Protocols
The following are representative experimental protocols for determining the inhibitory activity and binding of compounds like this compound against 2OG oxygenases.
Protocol 1: AlkB Inhibition Assay (Fluorescence-Based)
This protocol is a continuous, fluorescence-based assay to determine the kinetic parameters of AlkB inhibition. It couples the demethylation activity of AlkB to the production of a fluorescent signal.
Principle: AlkB-catalyzed demethylation of a methylated DNA substrate produces formaldehyde (B43269). Formaldehyde dehydrogenase (FDH) then oxidizes formaldehyde to formate, which is coupled to the reduction of NAD+ to the fluorescent NADH.
Materials:
-
AlkB enzyme
-
Methylated single-stranded DNA (ssDNA) substrate (e.g., containing 1-methyladenine)
-
Formaldehyde dehydrogenase (FDH)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM FeSO4, 1 mM 2-oxoglutarate, 2 mM L-ascorbate)
-
Inhibitor stock solution (this compound in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing reaction buffer, FDH, and NAD+ in each well of the 96-well plate.
-
Add varying concentrations of the inhibitor (this compound) to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the AlkB enzyme and the methylated ssDNA substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for NADH (e.g., Ex: 340 nm, Em: 460 nm).
-
Monitor the increase in fluorescence over time. The initial reaction rates are calculated from the linear phase of the fluorescence curve.
-
Plot the initial reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: General Molecular Docking Workflow
This protocol outlines a general workflow for performing molecular docking studies to predict the binding mode of an inhibitor to its target protein.
Software:
-
Molecular docking software (e.g., AutoDock, Glide, GOLD)
-
Molecular visualization software (e.g., PyMOL, Chimera)
-
Protein preparation tools
Procedure:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein (e.g., AlkB, from the PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the residues.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of the inhibitor (this compound).
-
Assign appropriate atom types and charges.
-
Minimize the energy of the ligand structure.
-
-
Binding Site Definition:
-
Define the binding site on the protein. This can be done by specifying a grid box around the known active site or by using the coordinates of a co-crystallized ligand.
-
-
Docking Simulation:
-
Run the molecular docking algorithm to generate a series of possible binding poses of the ligand within the protein's active site.
-
The docking program will score and rank the poses based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses in the context of the protein's binding site.
-
Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) for each pose.
-
Compare the predicted binding mode with experimental data (e.g., from crystallography) if available.
-
Visualizations
The following diagrams illustrate key conceptual workflows and relationships in the study of this compound binding.
Caption: Experimental workflow for the discovery and characterization of this compound.
Caption: Key molecular interactions of this compound in the AlkB active site.
Conclusion
The available structural and inhibitory data strongly support a model where this compound acts as a potent inhibitor of the 2OG oxygenase AlkB by effectively mimicking the binding of the natural co-substrate, 2-oxoglutarate. Its tridentate chelation of the active site iron is the primary anchor for its binding, which is further stabilized by hydrogen bonding and hydrophobic interactions. The detailed understanding of this binding mode, primarily derived from the crystal structure, provides a solid foundation for the structure-based design of more potent and selective inhibitors targeting this important class of enzymes. Further computational studies, such as molecular dynamics simulations and free energy calculations, could provide deeper insights into the binding thermodynamics and kinetics, aiding in the development of next-generation therapeutics.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of 2-(3-Hydroxypicolinamido)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Hydroxypicolinamido)acetic acid is a small molecule inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, with a reported IC50 value of 3.4 μM for this enzyme class.[1][2] This compound is of significant interest for its potential to modulate cellular pathways regulated by these enzymes, particularly the hypoxia-inducible factor (HIF) signaling pathway. The primary targets within this pathway are the HIF prolyl hydroxylases (PHDs), which are 2OG-dependent dioxygenases responsible for the degradation of HIF-1α under normoxic conditions.[3][4][5] By inhibiting PHDs, this compound can stabilize HIF-1α, leading to the transcription of hypoxia-responsive genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[3][4]
These application notes provide detailed protocols for a suite of in vitro assays to characterize the activity of this compound and similar HIF stabilizers. The assays are designed to confirm the compound's mechanism of action by assessing its impact on HIF-1α stabilization, transcriptional activity, and target gene expression.
Mechanism of Action: HIF-1α Stabilization
Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs). This post-translational modification allows the von Hippel-Lindau (VHL) protein to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[6] In the presence of a PHD inhibitor like this compound, this hydroxylation is blocked, preventing VHL binding and leading to the stabilization and accumulation of HIF-1α. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to Hypoxia-Responsive Elements (HREs) in the promoter regions of target genes, initiating their transcription.[7]
References
- 1. Time-dependent inhibition of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. HIF-1α/GPER signaling mediates the expression of VEGF induced by hypoxia in breast cancer associated fibroblasts (CAFs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(3-Hydroxypicolinamido)acetic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Hydroxypicolinamido)acetic acid is a potent small molecule inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, with a reported IC50 value of 3.4 μM.[1][2] This compound is of significant interest to the research and drug development community due to its ability to function as a competitive inhibitor of 2OG, a key co-substrate for a wide range of enzymes, including histone demethylases and prolyl hydroxylases. A primary and well-characterized mechanism of action for compounds of this class is the inhibition of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[3][4]
Under normoxic conditions, PHDs hydroxylate proline residues on the alpha subunit of HIF (HIF-α), targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a multitude of genes involved in crucial physiological and pathological processes, including erythropoiesis, angiogenesis, and cellular metabolism.[2][3][5] This mode of action makes this compound a valuable tool for studying the cellular responses to hypoxia and a potential therapeutic agent for conditions such as anemia associated with chronic kidney disease.[3][4]
These application notes provide a comprehensive overview of the use of this compound in cell culture, including its mechanism of action, detailed experimental protocols for assessing its biological activity, and expected outcomes.
Data Presentation
While specific cell-based quantitative data for this compound is not extensively available in the public domain, the following table summarizes its known biochemical potency. Researchers should use this as a starting point for determining optimal concentrations in their specific cell-based assays.
| Parameter | Value | Enzyme/System | Reference |
| IC50 | 3.4 µM | 2-Oxoglutarate (2OG) Oxygenase | [1][2] |
Signaling Pathway
The primary signaling pathway affected by this compound is the HIF-1α signaling cascade. The following diagram illustrates the mechanism of action.
Caption: Mechanism of HIF-1α stabilization by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.
Protocol 1: Assessment of HIF-1α Stabilization by Western Blot
This protocol details the steps to qualitatively and semi-quantitatively measure the increase in HIF-1α protein levels in cells treated with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., HEK293T, HeLa, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow:
References
- 1. Dynamic combinatorial mass spectrometry leads to inhibitors of a 2-oxoglutarate-dependent nucleic acid demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Oxoglutarate (2OG) Oxygenase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the inhibition of Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenases, a diverse superfamily of enzymes involved in a wide range of physiological and pathological processes.[1][2][3][4] This document outlines key signaling pathways, detailed experimental protocols for inhibitor screening and characterization, and representative inhibitory data.
Introduction to 2OG Oxygenases
2OG-dependent oxygenases are non-heme iron enzymes that catalyze a variety of oxidative reactions, primarily hydroxylations and demethylations.[1][2] They play crucial roles in numerous biological processes, including hypoxia sensing, collagen biosynthesis, fatty acid metabolism, and epigenetic regulation through histone and nucleic acid modifications.[1][4] The conserved catalytic mechanism, which involves the binding of 2OG, the primary substrate, and molecular oxygen to an active site Fe(II) center, makes them attractive targets for therapeutic intervention in diseases such as cancer, anemia, and inflammatory disorders.[1][2][3][4][5]
Key Signaling Pathway: The Hypoxia-Inducible Factor (HIF) Pathway
A well-characterized role for 2OG oxygenases is the regulation of the HIF transcription factor, a master regulator of the cellular response to low oxygen levels (hypoxia).[1][2] Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes, which are 2OG oxygenases, hydroxylate specific proline residues on the HIF-α subunit.[1][2] This modification creates a recognition site for the von Hippel-Lindau (pVHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α.[1][2] Another 2OG oxygenase, Factor Inhibiting HIF (FIH), hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, which blocks its interaction with transcriptional coactivators.[1][2]
Under hypoxic conditions, the lack of molecular oxygen limits the activity of PHDs and FIH.[1] This leads to the stabilization of HIF-α, its translocation to the nucleus, and dimerization with HIF-β. The active HIF complex then binds to hypoxia response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism to promote cell survival.[1] Inhibition of PHDs can mimic the hypoxic response by stabilizing HIF-α, a strategy being explored for the treatment of anemia.
Experimental Protocols
A variety of assay formats can be employed to identify and characterize inhibitors of 2OG oxygenases. The choice of assay depends on factors such as throughput requirements, available instrumentation, and the specific enzyme being studied.
MALDI-TOF Mass Spectrometry Assay for IC50 Determination
This label-free method directly measures the enzymatic conversion of a substrate peptide to its hydroxylated product, providing a robust and accurate means of determining inhibitor potency.
Materials:
-
Purified recombinant 2OG oxygenase
-
Peptide substrate specific for the enzyme
-
2-oxoglutarate (2OG)
-
Ferrous sulfate (B86663) (FeSO₄)
-
L-Ascorbic acid
-
Test compounds dissolved in DMSO
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Quench Solution: 0.1% Trifluoroacetic acid (TFA)
-
MALDI Matrix: α-cyano-4-hydroxycinnamic acid (CHCA)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, peptide substrate, 2OG, FeSO₄, and ascorbic acid in Assay Buffer. Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, combine the Assay Buffer, test compound, 2OG, FeSO₄, ascorbic acid, and peptide substrate.[6]
-
Enzyme Addition: Initiate the reaction by adding the 2OG oxygenase to each well.[6] The typical final reaction volume is 10-20 µL.
-
Incubation: Incubate the reaction at 37°C for a defined period, typically 20-60 minutes.[6]
-
Quenching: Stop the reaction by adding the Quench Solution.[6]
-
Sample Preparation for MALDI-TOF: Mix a small aliquot (e.g., 1 µL) of the quenched reaction with the MALDI matrix solution. Spot the mixture onto the MALDI target plate and allow it to air-dry.[6]
-
Mass Spectrometry Analysis: Acquire mass spectra in positive ion mode. Identify the peaks corresponding to the un-hydroxylated substrate and the hydroxylated product (mass shift of +16 Da).[6]
-
Data Analysis: Calculate the percentage of product formation by determining the ratio of the product peak intensity to the sum of the substrate and product peak intensities. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.[6]
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for High-Throughput Screening
The AlphaScreen assay is a highly sensitive, bead-based proximity assay suitable for high-throughput screening (HTS) of inhibitor libraries.
Materials:
-
Purified recombinant 2OG oxygenase
-
Biotinylated peptide substrate
-
Antibody specific for the hydroxylated product, conjugated to an Acceptor bead
-
Streptavidin-coated Donor beads
-
2-oxoglutarate (2OG), Ferrous sulfate (FeSO₄), L-Ascorbic acid
-
Test compounds dissolved in DMSO
-
Assay Buffer: 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA
-
Quench Buffer: EDTA in assay buffer
-
384-well, low-volume, white microplates
Procedure:
-
Reagent Preparation: Prepare solutions and serial dilutions as described in the MALDI-TOF protocol.
-
Reaction Setup: Add the Assay Buffer, test compound, 2OG, FeSO₄, ascorbic acid, and biotinylated peptide substrate to the wells of a 384-well plate.[6]
-
Enzyme Addition: Initiate the enzymatic reaction by adding the 2OG oxygenase.[6]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.[6]
-
Quenching: Stop the reaction by adding the Quench Buffer containing EDTA.[6]
-
Detection: Add the antibody-coated Acceptor beads and incubate in the dark. Then, add the Streptavidin-coated Donor beads and perform a final incubation in the dark.
-
Signal Reading: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: The signal generated is proportional to the amount of hydroxylated product. Calculate percent inhibition for each compound concentration and determine IC50 values as described previously.
NMR-Based Screening
Competition-based Nuclear Magnetic Resonance (NMR) methods can be used for quantitative and site-specific screening of ligands that bind to 2OG oxygenases.[7] This technique often uses 2OG as a reporter ligand to detect inhibitors that compete for its binding site at the metal center.[7] While powerful for fragment-based screening and validation, it requires specialized equipment and expertise.[7]
Inhibitor Data Presentation
The potency of inhibitors is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce the enzyme's activity by 50%. Below is a summary of IC50 values for common 2OG oxygenase inhibitors against various enzyme subfamilies. Note that values can vary depending on assay conditions.
| Inhibitor | Target Family | PHD2 IC50 (µM) | KDM4A IC50 (µM) | TET2 IC50 (µM) | Notes |
| N-Oxalylglycine (NOG) | Broad Spectrum | ~1-5 | ~1-10 | ~20-50 | A widely used, potent 2OG analogue and competitive inhibitor.[8] |
| 2,4-PDCA | Broad Spectrum | ~1-10 | ~5-20 | ~50-100 | Pyridine-2,4-dicarboxylic acid, another common 2OG mimic.[7][8] |
| IOX1 | Broad Spectrum | ~0.1-1 | ~0.1-1 | Not widely reported | A potent, cell-permeable inhibitor. |
| Vadadustat | HIF PHDs | ~0.01-0.1 | >100 | Not applicable | A selective PHD inhibitor in clinical development for anemia.[6] |
| (R)-2-Hydroxyglutarate | Oncometabolite | >5000 | ~50-100 | ~50-100 | An oncometabolite that competitively inhibits multiple 2OG oxygenases.[1][6] |
| Succinate | Oncometabolite | >1000 | ~100-200 | ~20-50 | A TCA cycle intermediate and oncometabolite inhibitor.[1][6] |
| Fumarate | Oncometabolite | >5000 | ~50-100 | ~100-200 | A TCA cycle intermediate and oncometabolite inhibitor.[1][6] |
Data compiled from multiple sources for illustrative purposes. Actual values are highly dependent on specific assay conditions.[6]
Conclusion
The study of 2OG oxygenase inhibition is a dynamic field with significant therapeutic potential. The protocols and data presented here provide a foundation for researchers to screen, identify, and characterize novel inhibitors. The selection of an appropriate assay and a clear understanding of the underlying biological pathways are critical for success in this area of drug discovery and chemical biology.
References
- 1. Human 2-oxoglutarate-dependent oxygenases: nutrient sensors, stress responders, and disease mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Inhibition of 2-oxoglutarate dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A reporter ligand NMR screening method for 2-oxoglutarate oxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jianhaidulab.com [jianhaidulab.com]
Applications of 2-(3-Hydroxypicolinamido)acetic Acid in Epigenetics: A Potent Inhibitor of 2-Oxoglutarate-Dependent Dioxygenases
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2-(3-Hydroxypicolinamido)acetic acid is a small molecule inhibitor of 2-oxoglutarate (2OG)-dependent dioxygenases, a broad family of enzymes that play critical roles in epigenetic regulation. By mimicking the endogenous cofactor 2-oxoglutarate, this compound competitively inhibits the activity of these enzymes, leading to alterations in the epigenetic landscape. Its primary characterized application is in the study of nucleic acid demethylation, with potential, though less explored, applications in histone demethylation.
The principal target identified for this compound is the E. coli DNA repair enzyme AlkB, a 2-oxoglutarate-dependent nucleic acid demethylase.[1][2][3] This makes it a valuable tool for studying the mechanisms of DNA demethylation and repair. While often categorized as a histone demethylase inhibitor by commercial suppliers, specific evidence for its potent activity against histone demethylases is not extensively documented in peer-reviewed literature. However, due to its mechanism of action as a 2-oxoglutarate analog, it is plausible that it may inhibit various 2OG-dependent histone demethylases, such as those belonging to the Jumonji C (JmjC) domain-containing family. Researchers should, therefore, validate its efficacy against specific histone demethylase targets of interest.
Key Applications:
-
Probing DNA Demethylation Pathways: As a characterized inhibitor of AlkB, it can be used to investigate the role of nucleic acid demethylation in various biological processes.
-
Investigating 2-Oxoglutarate-Dependent Enzyme Function: Its broad-spectrum inhibitory activity against 2OG-dependent dioxygenases makes it a useful tool for studying the general roles of this enzyme family in cellular processes.
-
Potential for Studying Histone Demethylation: Researchers can utilize this compound as a starting point to investigate its effects on histone methylation marks, bearing in mind the need for empirical validation against specific histone demethylases.
Quantitative Data
The inhibitory potency of this compound has been quantified against the E. coli 2-oxoglutarate-dependent nucleic acid demethylase AlkB.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | E. coli AlkB | 3.4 | [1][2][3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of 2-oxoglutarate-dependent demethylases and a typical experimental workflow for assessing the efficacy of inhibitors like this compound.
Caption: Mechanism of 2-oxoglutarate-dependent demethylase and its inhibition.
References
Application Notes and Protocols for Studying Histone Demethylases with 2-(3-Hydroxypicolinamido)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Hydroxypicolinamido)acetic acid is a small molecule inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, a broad family of enzymes that includes the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1] These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone lysine (B10760008) residues, thereby influencing chromatin structure and gene expression. Dysregulation of JmjC histone demethylases has been implicated in various diseases, particularly cancer, making them attractive targets for therapeutic intervention.
This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to study the function and inhibition of JmjC histone demethylases.
Mechanism of Action
This compound functions as a competitive inhibitor with respect to 2-oxoglutarate, a key cofactor for the catalytic activity of JmjC histone demethylases. By binding to the 2OG active site, it prevents the demethylation of histone substrates.
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target Class | General IC50 (μM) | Specific Isoform IC50s |
| 2-Oxoglutarate Oxygenases | 3.4[1] | Not publicly available. Recommend experimental determination. |
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of this compound is not publicly available. However, a general approach for the synthesis of similar picolinamide (B142947) derivatives involves the coupling of 3-hydroxypicolinic acid with the corresponding amine, in this case, a glycine (B1666218) ester, followed by hydrolysis of the ester.
General Synthetic Scheme:
Caption: General synthetic pathway for this compound.
In Vitro Histone Demethylase Activity Assay (AlphaLISA)
This protocol describes a homogeneous (no-wash) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the enzymatic activity of a JmjC histone demethylase and the inhibitory effect of this compound. The assay detects the demethylated product using a specific antibody.
Materials:
-
Recombinant JmjC histone demethylase (e.g., KDM4A, KDM5B)
-
Biotinylated histone peptide substrate (e.g., Biotin-H3K9me3)
-
This compound
-
2-Oxoglutarate (2OG)
-
L-Ascorbic acid
-
(NH4)2Fe(SO4)2·6H2O (Freshly prepared)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
AlphaLISA Acceptor beads conjugated to an antibody specific for the demethylated product (e.g., anti-H3K9me2)
-
Streptavidin-coated Donor beads
-
384-well white opaque microplates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of the inhibitor, enzyme, peptide substrate, 2OG, ascorbate, and iron in Assay Buffer.
-
-
Reaction Setup:
-
Add 2.5 µL of 4x inhibitor solution (or DMSO for control) to the wells of a 384-well plate.
-
Add 2.5 µL of 4x enzyme solution.
-
Initiate the reaction by adding 5 µL of a 2x substrate mix containing the biotinylated histone peptide, 2OG, ascorbate, and iron.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for the desired time (e.g., 60 minutes), protected from light.
-
-
Detection:
-
Add 5 µL of AlphaLISA Acceptor beads diluted in an appropriate buffer.
-
Seal the plate and incubate at room temperature for 60 minutes in the dark.
-
Add 10 µL of Streptavidin-coated Donor beads.
-
Seal the plate and incubate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Caption: Workflow for the in vitro AlphaLISA histone demethylase assay.
Cell-Based Histone Demethylase Inhibition Assay (Immunofluorescence)
This protocol details a high-content imaging assay to assess the ability of this compound to inhibit a specific histone demethylase in a cellular context.
Materials:
-
Cells cultured on high-optical quality microplates (e.g., 96- or 384-well)
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody specific for the histone methylation mark of interest (e.g., anti-H3K9me3)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
High-content imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in microplates and allow them to adhere overnight.
-
Treat cells with a dilution series of this compound for the desired duration (e.g., 24-48 hours). Include a DMSO-treated control.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear fluorescence intensity of the histone methylation mark.
-
References
Application Notes and Protocols for 2-(3-Hydroxypicolinamido)acetic acid Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed experimental protocols for the investigation of 2-(3-Hydroxypicolinamido)acetic acid. This compound is a known inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, including Hypoxia-Inducible Factor (HIF) prolyl-hydroxylases and histone demethylases.[1] The primary mechanism of action involves the inhibition of HIF prolyl-hydroxylase, leading to the stabilization of the HIF-1α transcription factor. This stabilization promotes the expression of downstream target genes, most notably erythropoietin (EPO), making it a compound of interest for research into therapeutic interventions for anemia, particularly in the context of chronic kidney disease. This document outlines protocols for in vitro characterization of its effects on HIF-1α stabilization, EPO production, and histone demethylase activity, as well as a general framework for in vivo studies in rodent models of anemia.
Compound Information
| Compound Name | Synonyms | Molecular Formula | Molecular Weight | CAS Number | Reported IC50 |
| This compound | N/A | C₈H₈N₂O₄ | 196.16 g/mol | 3458-69-3 | 3.4 µM (for 2OG oxygenase)[1][2] |
Mechanism of Action: HIF-1α Stabilization
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by ubiquitination and rapid proteasomal degradation. This compound, as a 2-oxoglutarate analog, inhibits PHD activity. This prevents HIF-1α hydroxylation, leading to its stabilization, nuclear translocation, and dimerization with HIF-1β. The HIF-1 heterodimer then binds to hypoxia response elements (HREs) on target genes, activating their transcription. A key target gene is erythropoietin (EPO), a hormone that stimulates red blood cell production.
References
Application Notes and Protocols: 2-(3-Hydroxypicolinamido)acetic acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Hydroxypicolinamido)acetic acid is a small molecule inhibitor of 2-oxoglutarate (2OG) dependent oxygenases.[1] These enzymes play critical roles in various cellular processes, including hypoxic sensing, metabolic regulation, and epigenetic modifications, making them attractive targets for therapeutic intervention in diseases such as cancer.[2][3][4] This document provides detailed application notes on the potential uses of this compound in cancer research and representative protocols for its experimental evaluation.
Mechanism of Action
This compound functions as a competitive inhibitor with respect to 2-oxoglutarate, a key co-substrate for a large family of non-heme iron(II) oxygenases.[2][5] By mimicking the structure of 2OG, it binds to the active site of these enzymes, thereby preventing their catalytic activity.
Key families of 2OG-dependent oxygenases relevant to cancer include:
-
Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs): These enzymes hydroxylate proline residues on the alpha subunit of HIF (HIF-α), leading to its proteasomal degradation under normoxic conditions. Inhibition of PHDs by this compound can stabilize HIF-1α, a transcription factor that orchestrates cellular responses to low oxygen, including angiogenesis, metabolic reprogramming, and cell survival.[6][7]
-
Jumonji C (JmjC) domain-containing histone demethylases (KDMs): These enzymes are involved in epigenetic regulation by removing methyl groups from histone tails. Their dysregulation is implicated in various cancers.[5]
-
Factor Inhibiting HIF (FIH): This asparaginyl hydroxylase also regulates HIF-1α activity.[8][9][10]
The primary anticancer potential of this compound is thought to be mediated through its modulation of these key enzymatic pathways.
Quantitative Data
The inhibitory potency of this compound against 2OG oxygenases has been quantified, providing a benchmark for its activity.
| Compound | Target Class | IC50 | Reference |
| This compound | 2OG Oxygenase | 3.4 µM | Woon EC, et al. J Med Chem. 2012 Mar 8;55(5):2173-84.[1] |
Signaling Pathway
The Hypoxia-Inducible Factor (HIF)-1α signaling pathway is a critical regulator of cellular adaptation to low oxygen environments and a key target of this compound through the inhibition of prolyl hydroxylases.
Caption: HIF-1α signaling under normoxia and hypoxia/inhibition.
Experimental Protocols
The following are representative protocols that can be adapted to study the effects of this compound on cancer cells.
Protocol 1: In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of the compound on PHD enzymes.
Workflow Diagram:
Caption: Workflow for in vitro PHD inhibition assay.
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)
-
Ferrous sulfate (B86663) (FeSO₄)
-
2-Oxoglutarate (2-OG)
-
Ascorbic acid
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
Detection reagent (e.g., VHL-based TR-FRET assay kit)
-
96-well microplate
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to obtain a range of concentrations for IC50 determination.
-
In a 96-well plate, add the assay buffer, recombinant PHD2 enzyme, HIF-1α peptide substrate, FeSO₄, and ascorbic acid.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding 2-oxoglutarate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and proceed with the detection method according to the manufacturer's instructions (e.g., addition of VHL protein and fluorescent antibodies for TR-FRET).
-
Measure the signal on a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cancer Cell Viability Assay (MTT Assay)
This protocol assesses the effect of the compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound or vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot Analysis of HIF-1α Stabilization
This protocol is used to qualitatively and quantitatively assess the effect of the compound on the protein levels of HIF-1α.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cobalt chloride (CoCl₂) as a positive control for hypoxia induction
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound, vehicle control, or a positive control (e.g., 100 µM CoCl₂) for a specified time (e.g., 4-8 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Perform densitometric analysis to quantify the relative HIF-1α protein levels.
Potential Applications in Cancer Research
-
Studying Hypoxic Responses: As a PHD inhibitor, this compound can be used as a tool to chemically induce a hypoxic-like state in cancer cells to study the downstream effects of HIF-1α stabilization.
-
Investigating Epigenetic Mechanisms: Its potential to inhibit histone demethylases allows for the exploration of epigenetic reprogramming in cancer.
-
Therapeutic Development: While its potency is moderate, the scaffold of this compound could serve as a starting point for the development of more potent and selective inhibitors of 2OG-dependent oxygenases for cancer therapy.
-
Combination Therapies: The compound could be tested in combination with other anticancer agents to assess potential synergistic effects, for instance, with drugs that are more effective in well-oxygenated environments.
Conclusion
This compound is a valuable research tool for investigating the roles of 2-oxoglutarate dependent oxygenases in cancer biology. The provided protocols offer a framework for characterizing its activity and exploring its potential as a modulator of key cancer-related pathways. Further studies are warranted to explore its efficacy in various cancer models and to potentially refine its structure for improved therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of 2-oxoglutarate dependent oxygenases. | Department of Chemistry [chem.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of 2-oxoglutarate dependent oxygenases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Inhibition of JMJD6 by 2‐Oxoglutarate Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of 2-(3-Hydroxypicolinamido)acetic acid in Human Plasma by LC-MS/MS
Introduction
2-(3-Hydroxypicolinamido)acetic acid is a molecule of interest in pharmaceutical research and development. A robust and sensitive analytical method is crucial for its quantification in biological matrices to support pharmacokinetic and metabolic studies. This application note describes a detailed protocol for the detection and quantification of this compound in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is intended for research use only.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Protocols
1. Sample Preparation
This protocol is adapted from general protein precipitation methods used for small molecule analysis in plasma.[1]
-
Thaw human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound) and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase A and vortex to mix.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
2. LC-MS/MS Method
The following parameters are proposed based on typical methods for the analysis of small polar molecules.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| HPLC System | A standard UPLC/HPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then return to initial conditions and equilibrate for 2 min |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 197.06 | 122.04 | 15 |
| Internal Standard (IS) | User-defined | User-defined | User-defined |
Note: The molecular weight of this compound is 196.16 g/mol . The precursor ion would likely be the [M+H]+ ion.[2]
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method. These values are hypothetical and would need to be determined during method validation.
| Parameter | Expected Value |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Bias) | ± 15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Biological Pathway Context
At present, there is no well-defined signaling pathway specifically associated with this compound in the provided search results. The compound is described as a 2-oxoglutarate oxygenase inhibitor.[2] The diagram below illustrates the general principle of enzyme inhibition.
Caption: General mechanism of enzyme inhibition by this compound.
Conclusion
This application note provides a comprehensive, albeit theoretical, framework for the development of a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma. The proposed sample preparation, chromatography, and mass spectrometry parameters are based on established analytical principles for similar small molecules. This method, once validated, would be a valuable tool for researchers and drug development professionals.
References
Troubleshooting & Optimization
Technical Support Center: 2-Oxoglutarate (2OG) Oxygenase Inhibitor Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-oxoglutarate (2OG) oxygenase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My inhibitor shows low potency or no effect in cell-based assays, but is potent in biochemical assays. What are the possible causes and solutions?
This is a common issue that can arise from several factors related to the cellular environment and the properties of the inhibitor itself.
Possible Causes:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.
-
Inhibitor Efflux: The compound may be actively transported out of the cell by efflux pumps.
-
Intracellular Inhibitor Instability: The inhibitor may be rapidly metabolized or degraded within the cell.
-
High Intracellular 2OG Concentrations: The endogenous concentration of the co-substrate 2-oxoglutarate (2OG) can be high in certain cell types, outcompeting the inhibitor.[1][2]
-
Off-Target Effects: The observed cellular phenotype (or lack thereof) might be due to the inhibitor acting on other targets.
Troubleshooting Workflow:
Troubleshooting workflow for low cellular activity.
Solutions:
-
Improve Permeability:
-
Synthesize more lipophilic analogs of the inhibitor.
-
Consider using formulation strategies like encapsulation in nanoparticles.
-
-
Address Efflux:
-
Co-administer the inhibitor with known efflux pump inhibitors (e.g., verapamil), though be mindful of potential off-target effects of these agents.
-
-
Enhance Stability:
-
Modify the inhibitor structure to block metabolic hotspots.
-
-
Overcome 2OG Competition:
-
Use cell lines with lower known intracellular 2OG levels.
-
Deplete cellular 2OG using metabolic inhibitors, with appropriate controls.
-
-
Confirm Target Engagement:
2. How can I be sure that the observed cellular effect is due to the inhibition of my target 2OG oxygenase and not an off-target effect?
Ensuring on-target activity is crucial for the correct interpretation of your results. A multi-pronged approach is recommended.
Key Validation Strategies:
-
Use Structurally Unrelated Inhibitors: Demonstrate that multiple, structurally distinct inhibitors of the same target produce the same phenotype.
-
Employ Negative Controls: Use a structurally similar but inactive analog of your inhibitor. This helps to rule out effects due to the chemical scaffold itself.
-
Rescue Experiments:
-
Overexpress a resistant mutant of the target enzyme that does not bind the inhibitor. If the phenotype is reversed, it suggests on-target activity.
-
Supplement cells with the product of the enzymatic reaction. For example, if inhibiting an enzyme involved in a biosynthetic pathway, adding the final product should rescue the phenotype.
-
-
Genetic Knockdown/Knockout: Compare the phenotype induced by the inhibitor with that of siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target gene.
-
Selectivity Profiling: Test your inhibitor against a panel of other related 2OG oxygenases to determine its selectivity.[7][8]
Logical Relationship for Validating On-Target Effects:
Convergent evidence for on-target inhibitor activity.
3. I am using a PHD inhibitor and want to measure HIF-1α stabilization by Western blot, but the signal is weak or inconsistent. How can I optimize this?
HIF-1α is a notoriously difficult protein to detect due to its rapid degradation under normoxic conditions.[1][6][9] Careful sample preparation is key.
Optimization Tips:
-
Rapid Lysis: Minimize the time between harvesting cells and lysing them. Perform all steps on ice to reduce protein degradation.[9]
-
Use Protease and Phosphatase Inhibitors: Supplement your lysis buffer with a cocktail of protease and phosphatase inhibitors.
-
Cobalt Chloride in Lysis Buffer: Adding cobalt chloride (CoCl₂) to the homogenization buffer can help to stabilize HIF-1α during sample preparation.[10]
-
Nuclear Extracts: Since stabilized HIF-1α translocates to the nucleus, preparing nuclear extracts can enrich your sample for the protein of interest.[1][6]
-
Positive and Negative Controls: Always include a positive control (e.g., cells treated with a known HIF stabilizer like dimethyloxalylglycine (DMOG) or desferrioxamine (DFO), or cells grown in hypoxic conditions) and a negative control (untreated normoxic cells).[6]
-
Loading Control: Use a reliable loading control to ensure equal protein loading between lanes. Note that some common loading controls may be affected by hypoxia, so validation is important.
-
Gel and Transfer Conditions: Use a lower percentage acrylamide (B121943) gel (e.g., 7.5%) to better resolve the high molecular weight HIF-1α (~116 kDa). Ensure efficient transfer to the membrane.
Data Presentation: Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of common 2OG oxygenase inhibitors against various human enzymes. This data can help in selecting appropriate inhibitors and interpreting results.
| Inhibitor | Target Enzyme | IC₅₀ (µM) | Notes |
| N-Oxalylglycine (NOG) | FIH | - | Generic, competitive inhibitor.[11] |
| PHD2 | - | ||
| 2,4-Pyridinedicarboxylic acid (2,4-PDCA) | AspH | Efficient Inhibitor | Weak inhibitor of PHDs and FIH.[7] |
| JmjC KDMs | Efficient Inhibitor | ||
| FIH | Weak Inhibitor | ||
| IOX1 (5-carboxy-8-hydroxyquinoline) | Multiple 2OG Oxygenases | Broad Spectrum | Potent, cell-permeable, broad-spectrum inhibitor.[12] |
| Vadadustat | PHD2 | Potent Inhibitor | Clinical candidate.[8] |
| AspH | Moderate Inhibitor | Shows some off-target inhibition.[8] | |
| Succinate | Multiple 2OG Oxygenases | - | Endogenous inhibitor, competitive with 2OG.[13][14] |
| Fumarate | Multiple 2OG Oxygenases | - | Endogenous inhibitor, competitive with 2OG.[13][14] |
| (R)-2-Hydroxyglutarate (2-HG) | TETs, JmjC KDMs | - | Oncometabolite, competitive inhibitor.[15][16] |
Note: Specific IC₅₀ values can vary depending on the assay conditions. This table provides a general comparison of inhibitor potency and selectivity.
Experimental Protocols
1. Western Blot Analysis of HIF-1α Stabilization
This protocol is for detecting the stabilization of HIF-1α in cultured cells following treatment with a PHD inhibitor.
Materials:
-
Cultured cells
-
PHD inhibitor of interest
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktail and CoCl₂ (optional, 100-150 µM)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody for a loading control (e.g., β-actin, α-tubulin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with the PHD inhibitor at various concentrations and for different time points. Include positive (e.g., 1 mM DMOG for 4-6 hours) and negative (vehicle control) wells.
-
Cell Lysis: Place the culture dish on ice, aspirate the media, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
-
Protein Extraction: Incubate the lysate on ice for 15-30 minutes with occasional vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-50 µg of total protein per lane on a 7.5% SDS-PAGE gel.[9] Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C.[1]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.[9]
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody.
Mandatory Visualizations
Signaling Pathway: HIF-1α Regulation by PHDs
HIF-1α signaling under normoxia and hypoxia/inhibition.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. jianhaidulab.com [jianhaidulab.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Human 2-oxoglutarate-dependent oxygenases: nutrient sensors, stress responders, and disease mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Non-enzymatic chemistry enables 2-hydroxyglutarate-mediated activation of 2-oxoglutarate oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-(3-Hydroxypicolinamido)acetic acid Concentration in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-Hydroxypicolinamido)acetic acid. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, which includes the histone lysine (B10760008) demethylase (KDM) family of enzymes.[1] It functions by competing with the 2OG co-factor for binding to the active site of these enzymes, thereby inhibiting their catalytic activity.[2][3] This inhibition leads to an increase in histone methylation levels, which can modulate gene expression.
Q2: What is the reported IC50 value for this compound?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound against 2OG oxygenases is 3.4 μM in biochemical assays.[1] However, the effective concentration in cell-based assays may be higher due to factors like cell permeability and intracellular concentrations of the natural substrate, 2-oxoglutarate.[2]
Q3: What are the primary applications of this compound in research?
A3: this compound is primarily used as a research tool to study the role of 2OG-dependent oxygenases and histone demethylases in various biological processes. It can be used to investigate the impact of inhibiting these enzymes on gene transcription, cell differentiation, and disease models, particularly in the context of cancer and other epigenetic-related disorders.[4][5]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For use in assays, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory activity in cell-based assays despite success in biochemical assays. | 1. Poor cell permeability: The compound may not be efficiently crossing the cell membrane. 2. High intracellular 2-oxoglutarate (2-OG) concentration: The endogenous co-factor can outcompete the inhibitor.[2] 3. Efflux pump activity: The compound may be actively transported out of the cells. | 1. Increase the concentration of the inhibitor in a dose-response experiment to determine the optimal effective concentration. Consider using a concentration range from 10 to 100 times the biochemical IC50. 2. Consider using cell lines with lower known 2-OG levels or pretreating cells with agents that modulate 2-OG metabolism, if appropriate for the experimental design. 3. Co-incubate with known efflux pump inhibitors to see if activity is restored. |
| High background signal or off-target effects observed. | 1. Compound toxicity: At higher concentrations, the compound may induce cellular stress or toxicity, leading to non-specific effects. 2. Non-specific binding: The compound may be interacting with other cellular components. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to determine the cytotoxic concentration of the compound. Ensure that the concentrations used for the functional assay are well below the toxic threshold. 2. Include a structurally similar but inactive control compound in your experiments to differentiate between specific on-target effects and non-specific effects.[2] Utilize catalytically inactive mutant versions of the target enzyme as a negative control to confirm on-target activity.[2] |
| Inconsistent results between experimental replicates. | 1. Incomplete dissolution of the compound: The compound may not be fully dissolved in the stock solution or the final assay medium. 2. Variability in cell culture conditions: Differences in cell density, passage number, or growth phase can affect cellular responses. | 1. Ensure the compound is completely dissolved in the stock solution by vortexing or brief sonication. When diluting into aqueous assay buffers, mix thoroughly. 2. Standardize cell culture protocols meticulously. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. |
| Precipitation of the compound in the assay medium. | Low solubility in aqueous solutions: The compound may have limited solubility in the final assay buffer. | 1. Check the final concentration of the organic solvent (e.g., DMSO) in the assay medium. It should typically be kept below 0.5% to avoid solvent effects and precipitation. 2. If solubility remains an issue, consider formulating the compound with a solubilizing agent, though this should be tested for interference with the assay. |
Experimental Protocols
General Protocol for a Cell-Based Histone Demethylase Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on histone demethylase activity in a cellular context.
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound from a concentrated stock solution in DMSO. The final DMSO concentration in the cell culture medium should be kept constant across all treatments and should not exceed 0.5%.
-
Treatment: Treat the cells with the desired concentrations of this compound or a vehicle control (DMSO) for a predetermined incubation period (e.g., 24-72 hours).
-
Histone Extraction: After treatment, harvest the cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.
-
Quantification of Histone Methylation:
-
Western Blotting: Separate the extracted histones by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the histone methylation mark of interest (e.g., H3K9me3, H3K27me3) and a loading control (e.g., total Histone H3).
-
ELISA-based Assays: Utilize commercially available ELISA kits that specifically quantify the levels of a particular histone methylation mark.
-
-
Data Analysis: Quantify the band intensities from the Western blot or the absorbance from the ELISA. Normalize the histone methylation levels to the loading control. Plot the normalized methylation levels against the inhibitor concentration to determine the dose-dependent effect.
General Protocol for a Biochemical 2OG Oxygenase Inhibition Assay (AlphaScreen)
This protocol describes a high-throughput method to determine the IC50 value of this compound against a purified 2OG oxygenase.
-
Reagent Preparation: Prepare solutions of the purified recombinant 2OG oxygenase, a biotinylated peptide substrate specific for the enzyme, 2-oxoglutarate, ferrous sulfate (B86663) (FeSO₄), and L-ascorbic acid in an appropriate assay buffer. Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 384-well microplate, add the assay buffer, the inhibitor at various concentrations, the biotinylated peptide substrate, 2-OG, FeSO₄, and ascorbic acid.
-
Enzyme Addition: Initiate the reaction by adding the purified 2OG oxygenase to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Detection: Add AlphaScreen acceptor beads conjugated to an antibody that recognizes the hydroxylated product and streptavidin-coated donor beads.
-
Signal Reading: Incubate the plate in the dark and then read the AlphaScreen signal on a compatible plate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
Visualizations
Caption: Inhibition of the Histone Demethylation Pathway.
Caption: Workflow for Biochemical and Cell-Based Assays.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jianhaidulab.com [jianhaidulab.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Targeting histone lysine demethylases — Progress, challenges, and the future - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting solubility of 2-(3-Hydroxypicolinamido)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 2-(3-Hydroxypicolinamido)acetic acid. The information is designed to address common challenges encountered during its dissolution and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a small molecule inhibitor of 2-oxoglutarate (2OG) dependent oxygenases.[1] Its primary application in research is as a functional probe to study the role of these enzymes in various biological processes, including epigenetics and cellular metabolism.
Q2: What are the basic chemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for its effective use. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₈N₂O₄ |
| Molecular Weight | 196.16 g/mol |
| Appearance | Typically a solid powder |
Q3: In which solvents is this compound expected to be soluble?
| Solvent | Expected Solubility | Notes |
| Water | Low to Moderate | The presence of polar functional groups suggests some aqueous solubility. Solubility is expected to be significantly influenced by pH. |
| DMSO (Dimethyl Sulfoxide) | High | Organic polar aprotic solvents like DMSO are generally effective at dissolving compounds of this nature. |
| Ethanol (B145695) | Moderate | As a polar protic solvent, ethanol should be a reasonably good solvent for this compound. |
| PBS (Phosphate-Buffered Saline) | pH-Dependent | Solubility in aqueous buffers will be highly dependent on the pH of the solution due to the ionizable carboxylic acid and pyridine (B92270) groups. |
Troubleshooting Solubility Issues
Researchers may encounter difficulties in dissolving this compound. The following guide provides a systematic approach to troubleshoot and achieve successful dissolution.
Initial Dissolution Protocol
This protocol outlines the recommended starting point for dissolving this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water or appropriate aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Carefully weigh the desired amount of the compound.
-
Initial Solvent Addition: Add a small volume of DMSO to the powder. For example, to prepare a 10 mM stock solution, add 510 µL of DMSO to 1 mg of the compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes.
-
Aqueous Dilution: For experiments requiring an aqueous solution, perform a serial dilution of the DMSO stock solution into your aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to avoid precipitation.
Troubleshooting Workflow
If the initial protocol is unsuccessful, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for dissolving this compound.
Detailed Troubleshooting Steps
1. Persistent Insolubility in DMSO:
-
Action: Gently warm the solution to 37°C. Avoid excessive heat to prevent potential degradation.
-
Rationale: A modest increase in temperature can enhance the solubility of many organic compounds.
2. Precipitation Upon Dilution in Aqueous Buffer:
-
Action: Adjust the pH of the aqueous buffer.
-
To increase solubility: Add a small amount of a basic solution (e.g., 0.1 M NaOH) to the buffer to raise the pH. This will deprotonate the carboxylic acid group, increasing its polarity and aqueous solubility.
-
To test an alternative: Add a small amount of an acidic solution (e.g., 0.1 M HCl) to the buffer to lower the pH. This will protonate the pyridine nitrogen, which may also enhance solubility.
-
-
Rationale: The ionization state of the carboxylic acid and pyridine functional groups is pH-dependent. Altering the pH can significantly impact the molecule's overall charge and its interaction with water molecules.
3. Final Concentration is Too Low:
-
Action: Prepare a more concentrated stock solution in DMSO before diluting into the aqueous buffer.
-
Rationale: Starting with a higher concentration in a good organic solvent allows for greater dilution into the final aqueous medium while keeping the percentage of the organic solvent low.
Signaling Pathway Context
This compound functions by inhibiting 2-oxoglutarate dependent oxygenases. These enzymes are crucial in a variety of cellular pathways. The diagram below illustrates the general mechanism of action.
References
improving stability of 2-(3-Hydroxypicolinamido)acetic acid in solution
Welcome to the technical support center for 2-(3-hydroxypicolinamido)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in solution.
| Issue | Possible Cause | Suggested Solution |
| Loss of compound potency over a short period in aqueous solution. | Hydrolysis of the amide bond. Amide bonds can be susceptible to hydrolysis, especially under acidic or basic conditions.[1][2][3] | Adjust the pH of the solution to a neutral range (pH 6-8), where many amide-containing compounds exhibit maximum stability. Use a suitable buffer system to maintain the pH.[2] Consider storing the solution at lower temperatures (2-8 °C) to decrease the rate of hydrolysis. |
| Discoloration of the solution (e.g., turning yellow or brown). | Oxidative degradation. The presence of the hydroxyl group on the picolinic acid ring and the amide linkage can make the molecule susceptible to oxidation, which can be initiated by light, heat, or trace metals.[4] | Prepare and store solutions in amber vials or protect them from light.[4] Purge the solution and the headspace of the container with an inert gas like nitrogen or argon to minimize contact with oxygen. The addition of antioxidants could be explored, but their compatibility and potential for interference with downstream applications must be evaluated. |
| Precipitation of the compound from the solution. | Poor solubility or pH-dependent solubility. The solubility of this compound can be influenced by the pH of the solution due to its acidic and basic functional groups. | Determine the pKa values of the compound to understand its ionization state at different pH values. Adjust the pH to a range where the compound is most soluble. The use of co-solvents may also be considered to enhance solubility, but their impact on stability should be assessed. |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. The pH, temperature, and composition of the cell culture or assay medium can contribute to the degradation of the compound, leading to variable results. | Prepare fresh solutions of the compound immediately before use. Perform a time-course experiment to assess the stability of the compound in the specific assay medium under the experimental conditions. This will help determine the time window within which the assay should be performed to ensure the compound's integrity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, the two most probable degradation pathways for this compound are hydrolysis and oxidation.[2][3][4]
-
Hydrolysis: The amide linkage is susceptible to cleavage by water, which can be catalyzed by acidic or basic conditions, yielding 3-hydroxypicolinic acid and glycine.
-
Oxidation: The hydroxypyridine ring is prone to oxidation, which can lead to the formation of colored degradation products.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is expected to be highly pH-dependent. Generally, amide bonds are most stable in the neutral pH range (approximately pH 6-8).[2] In strongly acidic or basic solutions, the rate of hydrolysis is likely to increase significantly. It is crucial to determine the pH-rate profile for your specific experimental conditions.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize stability, solutions should be:
-
Stored at low temperatures (refrigerated at 2-8 °C or frozen if long-term storage is required).
-
Protected from light by using amber glass vials or by wrapping the container in aluminum foil.[4]
-
Maintained at a neutral pH using a suitable buffer system.
-
Purged with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.[4]
Q4: Are there any recommended stabilizers for this compound in solution?
A4: While specific stabilizers for this compound have not been reported, general strategies for stabilizing amide-containing pharmaceuticals can be applied. These include using buffering agents to control pH, adding antioxidants to prevent oxidative degradation, and using chelating agents to sequester trace metal ions that can catalyze degradation.[5] The choice of any excipient must be validated for compatibility and non-interference with the intended application.
Q5: How can I monitor the stability of my this compound solution?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be able to separate the intact compound from its potential degradation products, allowing for the quantification of the parent compound over time.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.[6][7][8] This information is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC grade water and acetonitrile
-
pH meter
-
Photostability chamber
-
Heating block or water bath
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours. At the same time intervals as the acid hydrolysis, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At the specified time intervals, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Place a sample of the stock solution in a heating block at 60°C for 24 hours. At the specified time intervals, withdraw an aliquot and dilute for HPLC analysis.
-
Photolytic Degradation: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[7] A control sample should be kept in the dark under the same temperature conditions. At the end of the exposure, analyze the samples by HPLC.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.
Protocol 2: pH-Rate Profile Determination
Objective: To determine the effect of pH on the degradation rate of this compound and to identify the pH of maximum stability.
Materials:
-
This compound
-
A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12)
-
Constant temperature incubator or water bath
-
HPLC system
Methodology:
-
Solution Preparation: Prepare solutions of this compound (e.g., at 0.1 mg/mL) in each of the different pH buffers.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 40°C or 60°C to accelerate degradation).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw aliquots from each solution.
-
Analysis: Quantify the remaining concentration of this compound in each sample using a validated HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration of the compound versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope of this line will be the negative of the apparent first-order rate constant (k_obs).
-
pH-Rate Profile: Plot the logarithm of k_obs versus pH to generate the pH-rate profile. The nadir of this plot will indicate the pH of maximum stability.
Data Presentation
The following tables present example data that could be generated from the experimental protocols described above.
Table 1: Example Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 hours | 60°C | 15.2% | 2 |
| 0.1 N NaOH | 24 hours | 60°C | 25.8% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 8.5% | 1 |
| Heat | 24 hours | 60°C | 5.1% | 1 |
| Light | 1.2 million lux hours | Room Temp | 3.2% | 1 |
Table 2: Example pH-Dependent Stability Data (k_obs at 40°C)
| pH | Apparent First-Order Rate Constant (k_obs) (day⁻¹) | Half-life (t₁/₂) (days) |
| 2.0 | 0.085 | 8.2 |
| 4.0 | 0.021 | 33.0 |
| 6.0 | 0.005 | 138.6 |
| 7.0 | 0.004 | 173.3 |
| 8.0 | 0.006 | 115.5 |
| 10.0 | 0.055 | 12.6 |
| 12.0 | 0.150 | 4.6 |
Visualizations
Caption: Troubleshooting logic for addressing instability of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. ijrpp.com [ijrpp.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: 2-(3-Hydroxypicolinamido)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-(3-Hydroxypicolinamido)acetic acid. The information addresses potential issues related to its off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, with a reported IC50 value of 3.4 μM.[1][2] It is often used as a functional probe in research targeting enzymes within this family, which includes histone demethylases.[1][2]
Q2: What are the potential off-target effects of this compound?
While specific off-target data for this compound is not extensively documented in publicly available literature, it is crucial to consider that inhibitors of 2OG oxygenases can exhibit cross-reactivity with other members of this large enzyme superfamily. There are over 60 known human 2OG oxygenases involved in various biological processes, including collagen biosynthesis, lipid metabolism, and transcriptional regulation.[3] Therefore, there is a potential for this compound to inhibit other 2OG oxygenases to some extent. For instance, some inhibitors of prolyl hydroxylases (a subset of 2OG oxygenases) have been shown to also inhibit JMJD6, another 2OG oxygenase.[3]
Q3: How can I determine if the observed effects in my experiment are due to off-target interactions?
To investigate potential off-target effects, it is recommended to:
-
Perform dose-response studies: Unintended effects may only appear at higher concentrations.
-
Use a structurally unrelated inhibitor: Comparing the effects of a different inhibitor for the same primary target can help distinguish on-target from off-target effects.
-
Conduct rescue experiments: If possible, overexpressing the intended target might rescue the phenotype, suggesting an on-target effect.
-
Profile the inhibitor against a panel of related enzymes: Directly testing the compound's activity against other 2OG oxygenases will provide a selectivity profile.
Q4: Are there known signaling pathways that could be affected by off-target binding?
Given that this compound targets a histone demethylase, its on-target effects are within the epigenetic regulation pathway.[1] Off-target effects could potentially impact other pathways regulated by 2OG oxygenases, such as the hypoxia-inducible factor (HIF) signaling pathway, which is regulated by prolyl and asparaginyl hydroxylases.
Troubleshooting Guide
| Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Phenotype or Cellular Response | The compound may be inhibiting other 2OG oxygenases involved in different signaling pathways. | Perform a selectivity profiling experiment against a panel of human 2OG oxygenases. Lower the concentration of the compound to a level closer to its reported IC50 for the primary target. |
| Inconsistent Results Between Experiments | Off-target effects can be sensitive to minor variations in experimental conditions (e.g., cell density, incubation time). | Standardize all experimental parameters. Perform a thorough dose-response analysis to identify a concentration with minimal off-target activity. |
| Toxicity Observed at Higher Concentrations | Inhibition of essential 2OG oxygenases can lead to cellular toxicity. | Determine the cytotoxic concentration range using an MTT or similar cell viability assay. Work with concentrations well below the toxic threshold. |
Quantitative Data Summary
Currently, limited quantitative data is available for the off-target effects of this compound. The table below presents its known on-target activity. Researchers are encouraged to generate their own selectivity data.
| Target | Compound | IC50 (μM) |
| 2OG Oxygenase | This compound | 3.4[1][2] |
Experimental Protocols
Protocol 1: MALDI-TOF Mass Spectrometry for IC50 Determination of 2OG Oxygenase Inhibitors
This method provides a label-free approach to assess inhibitor potency by directly measuring the conversion of a substrate to its hydroxylated product.
Materials:
-
Purified recombinant 2OG oxygenase
-
Unlabeled peptide substrate
-
2-Oxoglutarate (2OG)
-
Ferrous sulfate (B86663) (FeSO₄)
-
L-Ascorbic acid
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Quench solution (e.g., 0.1% trifluoroacetic acid)
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, a serial dilution of the test compound, 2OG, FeSO₄, ascorbic acid, and the peptide substrate.
-
Enzyme Addition: Initiate the reaction by adding the 2OG oxygenase.
-
Incubation: Incubate the reaction mixture at 37°C for 20-60 minutes.
-
Quenching: Stop the reaction by adding the quench solution.
-
Sample Preparation for MALDI-TOF: Mix a small aliquot of the quenched reaction with the MALDI matrix solution. Spot the mixture onto the MALDI target plate and allow it to air-dry.
-
Mass Spectrometry Analysis: Acquire mass spectra for each sample. Identify the peaks corresponding to the un-hydroxylated substrate and the hydroxylated product (mass shift of +16 Da).
-
Data Analysis: Calculate the percentage of product formation by determining the ratio of the product's peak intensity to the sum of the substrate and product peak intensities. Plot the percentage of product formation against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
Protocol 2: NMR-Based Screening for Inhibitor Binding
This competition-based NMR method uses 2OG as a reporter ligand to screen for and quantify the binding of inhibitors to 2OG oxygenases.
Materials:
-
Purified recombinant 2OG oxygenase (e.g., PHD2, FIH, or a histone demethylase)
-
2-Oxoglutarate (2OG)
-
Test compounds
-
NMR buffer (e.g., deuterated Tris buffer with D₂O)
-
NMR spectrometer
Procedure:
-
Reference Spectrum: Acquire a 1D ¹H NMR spectrum of 2OG in the NMR buffer.
-
Protein-Ligand Spectrum: Acquire a spectrum of 2OG in the presence of the 2OG oxygenase. Observe the broadening of the 2OG signals upon binding to the protein.
-
Competition Assay: Add the test compound to the protein-2OG mixture. If the compound competes with 2OG for binding to the active site, the 2OG signals will sharpen as it is displaced from the enzyme.
-
Data Analysis: The degree of signal sharpening can be used to determine the binding affinity (KD) of the inhibitor.[5]
Visualizations
Caption: Inhibition of a histone demethylase (a 2OG oxygenase) by this compound, leading to altered gene expression.
Caption: A generalized workflow for assessing the off-target effects of a 2OG oxygenase inhibitor.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of JMJD6 by 2‐Oxoglutarate Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A reporter ligand NMR screening method for 2-oxoglutarate oxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time with 2-(3-Hydroxypicolinamido)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for 2-(3-Hydroxypicolinamido)acetic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a research chemical identified as a 2-oxoglutarate (2OG) oxygenase inhibitor with an IC50 value of 3.4 μM.[1][2] It functions as a competitive inhibitor for the 2-oxoglutarate binding site on various oxygenases, including histone demethylases. By blocking the activity of these enzymes, it can be used as a functional probe to investigate their roles in biological processes.
Q2: Why is optimizing the incubation time for this compound critical for my experiments?
A2: Optimizing the incubation time is crucial for several reasons:
-
Achieving Target Inhibition: Sufficient time is needed for the compound to enter the cells, reach its target enzyme, and exert its inhibitory effect.
-
Avoiding Off-Target Effects: Prolonged incubation times can sometimes lead to off-target effects or cellular stress, confounding the experimental results.
-
Observing Downstream Effects: The time required to observe a measurable biological outcome will depend on the specific downstream pathway being investigated. Some effects may be rapid, while others may require longer incubation to manifest.
-
Ensuring Reproducibility: A well-defined incubation time is essential for the consistency and reproducibility of your experimental results.
Q3: What is a good starting point for determining the optimal incubation time?
A3: A good starting point for a time-course experiment would be to test a range of incubation times, such as 4, 8, 12, 24, and 48 hours, at a concentration around the reported IC50 of 3.4 μM. The optimal time will be highly dependent on the cell type, the specific 2OG oxygenase being targeted, and the endpoint being measured.
Q4: How does the IC50 value of 3.4 μM guide the selection of incubation time?
A4: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% in a biochemical assay. In a cell-based assay, a concentration around the IC50 is a good starting point. The incubation time should be sufficient to allow the compound to reach an intracellular concentration that effectively inhibits the target enzyme. Shorter incubation times may require higher concentrations to achieve the same level of inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at the expected incubation time. | 1. Insufficient Incubation Time: The compound may not have had enough time to reach its target and elicit a response. 2. Low Compound Concentration: The concentration used may be too low to effectively inhibit the target enzyme in your specific cell type. 3. Cell Permeability Issues: The compound may not be efficiently entering the cells. 4. Target Enzyme Expression: The target 2OG oxygenase may be expressed at very low levels or absent in your cell model. | 1. Perform a Time-Course Experiment: Test a broader range of incubation times (e.g., 1, 6, 12, 24, 48, 72 hours). 2. Perform a Dose-Response Experiment: Test a range of concentrations (e.g., 0.1x, 1x, 10x, 100x the IC50). 3. Consult Literature for Similar Compounds: Check if there are known cell permeability enhancers for this class of compounds. 4. Verify Target Expression: Confirm the expression of your target enzyme using techniques like Western blot or qPCR. |
| High cell toxicity or death observed. | 1. Excessive Incubation Time: Prolonged exposure to the compound may be causing cellular stress. 2. High Compound Concentration: The concentration used may be cytotoxic. | 1. Reduce Incubation Time: Test shorter incubation periods. 2. Lower the Concentration: Perform a dose-response experiment to find a non-toxic concentration that still provides the desired inhibitory effect. 3. Use a Cell Viability Assay: Concurrently run a cell viability assay (e.g., MTT, Trypan Blue) to monitor toxicity across different concentrations and incubation times. |
| Inconsistent results between experiments. | 1. Variability in Incubation Conditions: Inconsistent timing, temperature, or CO2 levels can affect results. 2. Cell Passage Number: Different cell passages can have altered physiology and drug sensitivity. 3. Compound Stability: The compound may be degrading in the culture medium over long incubation periods. | 1. Standardize Protocols: Ensure all experimental parameters are kept consistent. 2. Use a Consistent Cell Passage Range: Record and use cells within a defined passage number range for all experiments. 3. Check Compound Stability: If long incubation times are necessary, consider replacing the medium with fresh compound at regular intervals. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time
-
Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions in cell culture medium at the desired final concentration (e.g., 3.4 μM).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the compound. Include a vehicle control (medium with the same concentration of solvent).
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 4, 8, 12, 24, 48 hours).
-
Endpoint Analysis: At each time point, harvest the cells and perform your desired assay to measure the biological effect (e.g., qPCR for target gene expression, Western blot for protein levels, or a functional assay).
-
Data Analysis: Plot the measured effect against the incubation time to determine the optimal duration for achieving the desired outcome.
Protocol 2: Dose-Response Analysis at Optimal Incubation Time
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium to create a range of concentrations (e.g., 0.1 μM, 0.5 μM, 1 μM, 3.4 μM, 10 μM, 50 μM).
-
Treatment: Treat the cells with the different concentrations of the compound.
-
Incubation: Incubate the cells for the optimal time determined in Protocol 1.
-
Endpoint Analysis: Perform your desired assay.
-
Data Analysis: Plot the response against the compound concentration to determine the effective concentration range.
Quantitative Data Summary
Table 1: Example Time-Course Experiment Data
| Incubation Time (hours) | Target Gene Expression (Fold Change vs. Vehicle) | Cell Viability (%) |
| 4 | 0.95 | 98 |
| 8 | 0.78 | 97 |
| 12 | 0.62 | 95 |
| 24 | 0.45 | 92 |
| 48 | 0.43 | 85 |
Table 2: Example Dose-Response Experiment Data (at 24 hours)
| Concentration (μM) | Target Gene Expression (Fold Change vs. Vehicle) | Cell Viability (%) |
| 0.1 | 0.98 | 99 |
| 0.5 | 0.85 | 98 |
| 1.0 | 0.71 | 96 |
| 3.4 | 0.45 | 92 |
| 10.0 | 0.32 | 88 |
| 50.0 | 0.30 | 75 |
Visualizations
Caption: Workflow for determining optimal incubation time.
Caption: Inhibition of 2-oxoglutarate oxygenase signaling.
References
minimizing cytotoxicity of 2-(3-Hydroxypicolinamido)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 2-(3-Hydroxypicolinamido)acetic acid during in vitro experiments.
Troubleshooting Guide
Issue 1: High Levels of Cell Death Observed in Treated Cultures
| Possible Cause | Suggested Solution |
| Compound Concentration Too High: The cytotoxic effects of a compound are often dose-dependent. | Systematically decrease the concentration of this compound in your experiments to determine a non-toxic working concentration. Perform a dose-response curve to identify the IC50 value (the concentration that inhibits 50% of cell viability). |
| Prolonged Exposure Time: Continuous exposure to the compound may lead to cumulative toxicity. | Reduce the incubation time of the compound with the cells. Time-course experiments can help identify the optimal exposure duration.[1] |
| Solvent-Induced Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Run a vehicle control (cells treated with the solvent alone) to assess solvent toxicity. |
| Sub-optimal Cell Culture Conditions: Unhealthy or stressed cells are more susceptible to compound-induced toxicity. | Maintain optimal cell culture conditions, including proper media formulation, confluency, and incubation parameters (temperature, CO2, humidity). |
Issue 2: Inconsistent or Irreproducible Cytotoxicity Results
| Possible Cause | Suggested Solution |
| Cell Line Variability: Different cell lines exhibit varying sensitivities to chemical compounds. | Characterize the cytotoxic profile of the compound on your specific cell line. If possible, test on multiple cell lines to understand the spectrum of activity. |
| Assay Interference: The compound may interfere with the cytotoxicity assay itself (e.g., colorimetric or fluorometric readouts). | Use multiple, mechanistically different cytotoxicity assays to confirm the results. For example, combine a metabolic assay (like MTT) with a membrane integrity assay (like LDH release).[2][3][4] |
| Compound Instability: The compound may degrade in the culture medium over time, leading to variable active concentrations. | Prepare fresh stock solutions of the compound for each experiment. Protect the compound from light and store it at the recommended temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is known to be an inhibitor of 2-oxoglutarate (2OG) dependent oxygenases.[5][6] These enzymes are involved in various cellular processes, and their inhibition can lead to downstream effects that may contribute to cytotoxicity.
Q2: Are there any reports on the cytotoxicity of structurally similar compounds?
A2: Yes, a study on picolinic acid analogs indicated that 3-Hydroxy picolinic acid, which shares a core structural motif with your compound, exhibited relatively high toxicity to Chinese Hamster Ovary (CHO) cells.[7] Picolinic acid itself is known to chelate metal ions like zinc and iron, which can inhibit cell growth.[7]
Q3: What are the standard in vitro assays to measure the cytotoxicity of this compound?
A3: Several standard assays can be used to quantify cytotoxicity.[2][8][9] These include:
-
MTT Assay: Measures mitochondrial metabolic activity, which is an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cell membranes, indicating cell lysis.[2][10]
-
Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.
-
Flow Cytometry with Viability Dyes: Allows for the quantitative analysis of live, apoptotic, and necrotic cells.[3]
Q4: How can I proactively minimize the potential cytotoxicity of this compound in my experiments?
A4: To minimize cytotoxicity, consider the following:
-
Optimize Concentration and Exposure: Start with a wide range of concentrations and short exposure times to find the optimal experimental window.
-
Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism of toxicity, co-incubation with antioxidants like N-acetylcysteine (NAC) may mitigate cytotoxic effects.[11]
-
Use of Serum-Containing Media: Serum can sometimes bind to compounds and reduce their effective concentration, thereby lowering cytotoxicity.
Data Presentation
The following table presents hypothetical cytotoxicity data for this compound against a generic human cancer cell line (e.g., HeLa) after a 48-hour exposure, as determined by an MTT assay. This data is for illustrative purposes to guide experimental design.
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 82.1 ± 6.1 |
| 10 | 65.7 ± 5.5 |
| 25 | 48.9 ± 4.9 |
| 50 | 23.4 ± 3.7 |
| 100 | 8.1 ± 2.1 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general method for assessing cell viability based on mitochondrial function.[11]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Remove the old medium and add 100 µL of medium containing the desired concentrations of the compound.
-
Include untreated and vehicle-treated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Visualizations
Caption: Workflow for a standard MTT cytotoxicity assay.
Caption: Hypothetical signaling pathway for drug-induced cytotoxicity.
References
- 1. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Cytotoxicity Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. kosheeka.com [kosheeka.com]
- 9. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 2-(3-Hydroxypicolinamido)acetic acid In Vivo Applications
Disclaimer: 2-(3-Hydroxypicolinamido)acetic acid is a compound with limited publicly available in vivo data. The following troubleshooting guides and FAQs are based on the known properties of its structural components, 3-hydroxypicolinic acid and N-acetylated amino acids, as well as general principles for in vivo studies of novel small molecules.
Frequently Asked Questions (FAQs)
Q1: What are the potential primary challenges I might face when using this compound in vivo?
A1: Based on its structure, the primary challenges are likely to be related to:
-
Poor aqueous solubility and stability: The picolinic acid moiety can contribute to low solubility at physiological pH.
-
Potential for toxicity: Picolinic acid and its derivatives can chelate metal ions, which may lead to toxicity at higher doses. High doses of picolinic acid have been shown to be lethal in rats.[1]
-
Rapid metabolism and clearance: The N-acetylated amino acid structure may be susceptible to deacetylation by kidney acylases, leading to rapid clearance.
Q2: How is this compound likely to be metabolized in vivo?
A2: The compound will likely undergo hydrolysis of the amide bond, separating the 3-hydroxypicolinic acid and the N-acetylated glycine (B1666218). The N-acetylglycine can be further deacetylated by acylases, primarily in the kidney, to glycine and acetic acid.
Q3: What are the key safety considerations for handling and administering this compound?
A3: At high concentrations, the acetic acid component can be corrosive and irritating.[2] The picolinic acid moiety may also cause toxicity at high doses. Therefore, appropriate personal protective equipment (PPE) should be worn, and care should be taken to avoid direct contact and inhalation. In vivo studies should start with low doses to establish a safety profile.
Troubleshooting Guides
Issue 1: Poor Compound Solubility and Formulation Precipitation
Problem: My this compound solution is cloudy, or the compound precipitates upon preparation or administration.
| Possible Cause | Troubleshooting Steps |
| Low intrinsic aqueous solubility | 1. pH adjustment: As a carboxylic acid, solubility can be increased at a higher pH. Prepare the formulation in a suitable buffer. However, be mindful of the compound's stability at different pH values. 2. Use of co-solvents: Employ water-miscible organic solvents such as DMSO, ethanol, or PEG300. It is crucial to keep the final concentration of organic solvents low to avoid vehicle toxicity. 3. Complexation with cyclodextrins: Cyclodextrins can encapsulate the hydrophobic parts of the molecule, increasing its aqueous solubility. |
| Precipitation upon dilution in aqueous media | 1. Optimize co-solvent concentration: Determine the minimum concentration of the co-solvent required to maintain solubility. 2. Use a combination of excipients: A mix of a co-solvent and a surfactant (e.g., Tween 80) can be more effective at lower individual concentrations. 3. Prepare a nano-suspension: Reducing particle size can improve the dissolution rate. |
| Instability of the formulation | 1. Assess stability: Evaluate the stability of your formulation over time at different storage conditions (e.g., room temperature, 4°C). 2. Prepare fresh: If the formulation is not stable, prepare it fresh before each administration. |
Issue 2: In Vivo Toxicity Observed in Animal Models
Problem: I am observing signs of toxicity (e.g., weight loss, lethargy, organ damage) in my animal studies.
| Possible Cause | Troubleshooting Steps |
| High dose of the compound | 1. Dose-ranging study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Studies on picolinic acid in rats showed that high doses (500-1000 mg/kg/day) were neurotoxic and lethal.[3] 2. Reduce the dose: Based on the MTD, select a lower, non-toxic dose for efficacy studies. |
| Metal chelation by the picolinic acid moiety | 1. Monitor ion levels: If toxicity is suspected to be due to metal chelation, monitor the levels of essential metal ions like zinc and iron in the blood. 2. Consider structural modification: For long-term development, consider synthesizing analogs with reduced chelating activity. |
| Vehicle toxicity | 1. Include a vehicle control group: Always include a group of animals that receives only the vehicle to assess its effects. 2. Minimize harmful excipients: Reduce the concentration of potentially toxic excipients like DMSO to the lowest effective level. |
Quantitative Data Summary
Due to the limited availability of direct quantitative data for this compound, the following table provides toxicity data for the parent compound, picolinic acid, in Sprague-Dawley rats. This data can serve as a starting point for estimating the potential toxicity of its derivatives.
Table 1: Acute Toxicity of Picolinic Acid in Sprague-Dawley Rats
| Dose (mg/kg/day) | Observation | Reference |
| 1000 | Death or euthanasia within the first week due to neurological signs, brain necrosis, and hemorrhage. | [3] |
| 500 | Death or euthanasia within the first week due to neurological signs, brain necrosis, and hemorrhage. | [3] |
| 250 | No apparent clinical adverse events. | [3] |
| 125 | No apparent clinical adverse events. | [3] |
Experimental Protocols
Protocol 1: Preparation of a Formulation for In Vivo Administration (Example)
This protocol provides a general guideline for preparing a formulation of a poorly soluble acidic compound for intraperitoneal (i.p.) injection. Note: This is a starting point and must be optimized for this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO to create a stock solution (e.g., 50 mg/mL). Use gentle vortexing or sonication if necessary.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and sterile saline. A common ratio is 40% PEG300, 5% Tween 80, and 55% saline.
-
Slowly add the DMSO stock solution to the vehicle with continuous vortexing to achieve the final desired concentration. The final concentration of DMSO should ideally be below 5%.
-
Visually inspect the final formulation for any signs of precipitation.
-
Administer the formulation to the animals via i.p. injection.
Visualizations
Caption: General experimental workflow for in vivo studies.
Caption: Postulated metabolic pathway.
References
- 1. Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluating the toxicity of escalating dose of oral picolinic acid in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for 2-(3-Hydroxypicolinamido)acetic Acid Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-Hydroxypicolinamido)acetic acid. The information is designed to address common issues encountered during synthesis, purification, and analysis of this 2-oxoglutarate (2OG) oxygenase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a small molecule inhibitor of 2OG oxygenases, with a reported IC50 value of 3.4 μM.[1][2] It is primarily used as a functional probe in therapeutic research to study the role of these enzymes in various biological processes.
Q2: What are the common starting materials for the synthesis of this compound?
A2: The synthesis typically involves the coupling of 3-hydroxypicolinic acid and a glycine (B1666218) ester, followed by hydrolysis of the ester.
Q3: What are the critical parameters to control during the synthesis?
A3: Key parameters include ensuring anhydrous (dry) reaction conditions, especially when using moisture-sensitive reagents like acid chlorides or some coupling agents. Temperature control is also crucial to minimize side reactions. The choice of coupling agent and base can significantly impact the reaction yield and purity.
Q4: How can I purify the final product?
A4: Purification is commonly achieved through column chromatography on silica (B1680970) gel. The selection of an appropriate eluent system is critical for good separation. Recrystallization from a suitable solvent can also be an effective method for obtaining highly pure material. An aqueous work-up to remove water-soluble impurities prior to chromatography is recommended.[3]
Q5: What analytical techniques are recommended for quality control?
A5: A combination of High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification is recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of 3-hydroxypicolinic acid. 2. Deactivation of the glycine ester. 3. Ineffective coupling agent. 4. Sub-optimal reaction conditions (temperature, time). 5. Presence of moisture. | 1. Ensure the activating agent (e.g., thionyl chloride, HATU) is fresh and used in the correct stoichiometric amount. 2. Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to deprotonate the amine of the glycine ester. 3. Consider screening different coupling agents. 4. Optimize reaction temperature and time, monitoring progress by TLC or LC-MS. 5. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Formation of Side Products | 1. Chlorination of the pyridine (B92270) ring if using thionyl chloride. 2. Formation of N-acylurea byproduct with carbodiimide (B86325) coupling agents (e.g., DCC, EDC). 3. Double acylation of the glycine ester. | 1. Use an alternative activating agent like a peptide coupling reagent (e.g., HATU, HBTU). If using thionyl chloride, carefully control the reaction temperature and time. 2. Add an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress N-acylurea formation. 3. Use a controlled stoichiometry of the activated 3-hydroxypicolinic acid and add it slowly to the reaction mixture. |
| Difficulty in Purification | 1. Co-elution of the product with starting materials or byproducts. 2. Presence of highly polar impurities. 3. Product is an oil instead of a solid. | 1. Optimize the solvent system for column chromatography to improve separation. Consider using a different stationary phase. 2. Perform an acidic or basic aqueous wash during work-up to remove unreacted starting materials. 3. Re-purify by column chromatography. Attempt to precipitate the product by dissolving the oil in a minimal amount of a good solvent and adding a poor solvent.[4] |
| Inconsistent Analytical Results | 1. Sample degradation. 2. Contamination of analytical equipment. 3. Incorrect instrument parameters. | 1. Store the compound under recommended conditions, typically in a cool, dry, and dark place. 2. Ensure thorough cleaning of all analytical glassware and instrument components between runs. 3. Verify and optimize HPLC, NMR, and MS parameters for the specific compound. |
Experimental Protocols
Note: The following protocols are representative methods based on the synthesis of similar picolinamide (B142947) compounds and should be optimized for specific laboratory conditions.
Synthesis of this compound (Representative Protocol)
This protocol is based on the use of HATU as a coupling agent, a common method for amide bond formation.
-
Materials:
-
3-Hydroxypicolinic acid
-
Glycine methyl ester hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Lithium hydroxide (B78521)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid
-
-
Procedure:
-
Amide Coupling:
-
In a round-bottom flask, dissolve 3-hydroxypicolinic acid (1.0 eq.), glycine methyl ester hydrochloride (1.1 eq.), and HATU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.5 eq.) to the mixture.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield methyl 2-(3-hydroxypicolinamido)acetate.
-
-
Ester Hydrolysis:
-
Dissolve the purified methyl 2-(3-hydroxypicolinamido)acetate in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH 3-4 with 1M hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
-
Quality Control Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound.
-
Method (Generic for Acidic Small Molecules):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Expected Result: A single major peak corresponding to the product. Purity is calculated based on the area of the product peak relative to the total peak area.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized compound.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated methanol (B129727) (CD3OD).
-
Expected 1H NMR Signals (Predicted):
-
Signals corresponding to the three protons on the pyridine ring.
-
A signal for the methylene (B1212753) (-CH2-) group of the glycine moiety.
-
Signals for the amide (-NH-) and hydroxyl (-OH) protons (may be broad and exchangeable).
-
A signal for the carboxylic acid (-COOH) proton (may be broad and exchangeable).
-
-
Expected 13C NMR Signals (Predicted):
-
Signals for the carbons of the pyridine ring.
-
Signals for the carbonyl carbons of the amide and carboxylic acid.
-
A signal for the methylene carbon of the glycine moiety.
-
3. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Technique: Electrospray ionization (ESI) in positive or negative ion mode.
-
Expected Result:
-
In positive ion mode, a peak corresponding to the protonated molecule [M+H]+. For C8H8N2O4, the expected m/z would be approximately 197.05.
-
In negative ion mode, a peak corresponding to the deprotonated molecule [M-H]-. For C8H8N2O4, the expected m/z would be approximately 195.04.
-
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. Mitigating heterocycle metabolism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 2-(3-Hydroxypicolinamido)acetic acid and Alternative JMJD Inhibitors
A comprehensive guide for researchers and drug development professionals on the inhibitory effects of 2-(3-Hydroxypicolinamido)acetic acid, with a comparative analysis against other known inhibitors of the Jumonji domain-containing (JMJD) family of histone demethylases.
This guide provides an objective comparison of this compound with other small molecule inhibitors targeting the JMJD family of 2-oxoglutarate (2OG)-dependent dioxygenases, with a particular focus on JMJD1A (KDM3A). The comparative analysis is supported by experimental data on inhibitory potency, and detailed methodologies for key experimental assays are provided.
Introduction to this compound
This compound is a small molecule inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, a broad family of enzymes that play critical roles in various cellular processes, including epigenetic regulation. It functions as a competitive inhibitor with respect to 2-oxoglutarate, binding to the Fe(II) in the active site of these enzymes. While it exhibits broad-spectrum inhibitory activity, its effects on the JMJD family of histone demethylases, particularly JMJD1A, are of significant interest due to the role of these enzymes in cancer progression and therapeutic resistance.
Comparative Inhibitory Activity
The inhibitory potency of this compound and a selection of alternative JMJD inhibitors are summarized in the table below. The data is presented as half-maximal inhibitory concentrations (IC50), providing a quantitative measure of the concentration of each compound required to inhibit the activity of a specific enzyme by 50%.
| Compound | Target Enzyme(s) | IC50 (µM) | Assay Method |
| This compound | 2OG Oxygenases (general) | 3.4 | Not specified |
| IOX1 | JMJD1A (KDM3A) | 0.1 - 0.17[1] | Not specified |
| KDM2A | 1.8[1] | Not specified | |
| KDM4A | 0.6[2] | Not specified | |
| KDM4C | 0.6[1] | Not specified | |
| KDM4E | 2.3[1] | Not specified | |
| KDM6B (JMJD3) | 1.4[1] | Not specified | |
| JIB-04 | JARID1A (KDM5A) | 0.23[3][4][5][6] | ELISA |
| JMJD2A (KDM4A) | 0.445[3][4][5] | ELISA | |
| JMJD2B (KDM4B) | 0.435[3][4][5] | ELISA | |
| JMJD2C (KDM4C) | 1.1[3][4][5] | ELISA | |
| JMJD2E (KDM4E) | 0.34[3][4][5] | ELISA | |
| JMJD3 (KDM6B) | 0.855[3][4][5] | ELISA | |
| GSK-J4 | JMJD3 (KDM6B) | 8.6[7][8][9] | AlphaLISA |
| UTX (KDM6A) | 6.6[7][8][9] | AlphaLISA |
Note: The IC50 value for this compound represents its general inhibitory activity against 2OG oxygenases and is not specific to a particular JMJD isoform. Direct comparison of IC50 values between different studies should be done with caution due to potential variations in assay conditions.
Experimental Protocols
The inhibitory activities of the compounds listed above are typically determined using a variety of biochemical and cellular assays. Below are detailed methodologies for three commonly employed techniques for assessing histone demethylase activity.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based immunoassay provides a sensitive, no-wash method for detecting enzymatic activity.
Principle: A biotinylated histone peptide substrate is incubated with the JMJD enzyme. Upon demethylation, a specific antibody that recognizes the demethylated epitope and is conjugated to an acceptor bead is added. Streptavidin-coated donor beads bind to the biotinylated peptide. When the donor and acceptor beads are brought into close proximity due to the antibody-substrate interaction, excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead at 615 nm. The intensity of the light emission is proportional to the level of demethylation.
Protocol Outline:
-
Reaction Setup: In a 384-well microplate, combine the recombinant JMJD enzyme, biotinylated histone peptide substrate, and the test inhibitor at various concentrations in an appropriate assay buffer containing co-factors such as Fe(II) and α-ketoglutarate.
-
Enzymatic Reaction: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the demethylation reaction to proceed.
-
Detection: Add a mixture of AlphaLISA acceptor beads conjugated to the detection antibody and streptavidin-coated donor beads.
-
Signal Measurement: Incubate the plate in the dark at room temperature to allow for bead association, and then read the plate on an AlphaLISA-compatible plate reader.
HTRF (Homogeneous Time-Resolved Fluorescence)
HTRF is a FRET-based technology that offers high sensitivity and is well-suited for high-throughput screening.
Principle: A biotinylated histone peptide substrate is incubated with the JMJD enzyme. The demethylated product is then detected using a specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and streptavidin conjugated to an acceptor fluorophore (e.g., XL665). When the donor and acceptor are in close proximity on the substrate, excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. The HTRF signal is proportional to the amount of demethylated product.
Protocol Outline:
-
Reaction Setup: In a microplate, combine the JMJD enzyme, biotinylated histone peptide substrate, and the inhibitor in an assay buffer containing necessary co-factors.
-
Enzymatic Reaction: Incubate the reaction mixture to allow for enzymatic demethylation.
-
Detection: Add a detection mixture containing the donor-labeled antibody and the acceptor-labeled streptavidin.
-
Signal Measurement: After an incubation period, measure the fluorescence at both the donor and acceptor emission wavelengths using a HTRF-compatible plate reader. The ratio of the two signals is used to calculate the extent of the reaction.
Mass Spectrometry-Based Assay
This label-free method provides a direct and highly accurate measurement of substrate conversion.
Principle: The enzymatic reaction is performed, and the reaction mixture is then analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS) to directly quantify the amounts of the methylated substrate and the demethylated product.
Protocol Outline:
-
Enzymatic Reaction: Incubate the JMJD enzyme with the histone peptide substrate and the test inhibitor in an appropriate reaction buffer.
-
Reaction Quenching: Stop the reaction at a specific time point, often by adding an acid or a chelating agent.
-
Sample Preparation: Prepare the samples for mass spectrometry analysis. For MALDI-TOF, this involves co-crystallizing the sample with a matrix on a target plate. For LC-MS, the sample is injected into a liquid chromatography system coupled to a mass spectrometer.
-
Data Acquisition and Analysis: Acquire mass spectra and determine the relative abundance of the substrate and product peaks to calculate the percentage of inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the JMJD1A signaling pathway and a general experimental workflow for inhibitor validation.
Caption: JMJD1A Signaling Pathway and Inhibition.
Caption: General Workflow for JMJD Inhibitor Validation.
Conclusion
This compound is a valuable tool for studying the function of 2OG-dependent oxygenases. While its broad specificity makes it a useful probe, for targeted inhibition of JMJD1A, more potent and selective inhibitors like IOX1 may be preferred. The choice of inhibitor will ultimately depend on the specific research question and the desired level of selectivity. The experimental protocols and pathway information provided in this guide offer a framework for the validation and comparative analysis of these and other JMJD inhibitors.
References
- 1. Effects of GSK-J4 on JMJD3 Histone Demethylase in Mouse Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Control of Histone H3 Lysine 9 (H3K9) Methylation State via Cooperative Two-step Demethylation by Jumonji Domain Containing 1A (JMJD1A) Homodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. vincibiochem.it [vincibiochem.it]
- 7. medchemexpress.com [medchemexpress.com]
- 8. oncotarget.com [oncotarget.com]
- 9. selleckchem.com [selleckchem.com]
Comparative Selectivity Profiling of 2-(3-Hydroxypicolinamido)acetic acid and Alternative Histone Demethylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of 2-(3-Hydroxypicolinamido)acetic acid, a known inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, with a focus on its role as a potential histone demethylase inhibitor. Due to the limited publicly available data on the broad selectivity of this compound, this guide will compare its known inhibitory activity with that of two well-characterized alternative compounds: IOX1 and GSK-J4. This comparison aims to provide researchers with the necessary information to select the most appropriate chemical probe for their studies on histone demethylation and its role in various biological processes.
Introduction to this compound
This compound has been identified as an inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, with a reported half-maximal inhibitory concentration (IC50) of 3.4 μM. This class of enzymes includes the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), which are crucial regulators of epigenetic modifications and have been implicated in various diseases, including cancer. While its inhibitory activity is established, a detailed selectivity profile against a broad panel of histone demethylases and other 2OG oxygenases is not extensively documented in publicly available literature.
Comparison with Alternative Inhibitors
To provide a comprehensive understanding of its potential applications and limitations, we compare this compound with two widely used histone demethylase inhibitors, IOX1 and GSK-J4.
IOX1 is a broad-spectrum inhibitor of 2OG-dependent oxygenases, including several JmjC histone demethylases. Its activity has been characterized against a range of KDM enzymes.
GSK-J4 is a cell-permeable ethyl ester prodrug of the active inhibitor GSK-J1. It is a potent and selective inhibitor of the KDM6 subfamily of histone demethylases (KDM6A/UTX and KDM6B/JMJD3).
Data Presentation: Inhibitor Selectivity Profiles
The following table summarizes the available quantitative data on the inhibitory potency (IC50) of this compound and the alternative compounds against various histone demethylases.
| Target Enzyme | This compound IC50 (µM) | IOX1 IC50 (µM) | GSK-J4 (GSK-J1) IC50 (µM) |
| General 2OG Oxygenase | 3.4 | - | - |
| KDM2A (JMJD1A) | Data not available | 1.8 | Data not available |
| KDM3A (JMJD1A) | Data not available | 0.1 | Data not available |
| KDM4A (JMJD2A) | Data not available | 0.1 | Data not available |
| KDM4C (JMJD2C) | Data not available | 0.6 | Data not available |
| KDM4E (JMJD2E) | Data not available | 2.3 | Data not available |
| KDM5B | Data not available | Data not available | 0.95 (GSK-J1) |
| KDM5C | Data not available | Data not available | 1.76 (GSK-J1) |
| KDM6A (UTX) | Data not available | Data not available | Potent inhibitor |
| KDM6B (JMJD3) | Data not available | 1.4 | Potent inhibitor |
| JARID1C | Data not available | 19 | Data not available |
Note: IC50 values can vary depending on assay conditions.
Experimental Protocols
The determination of inhibitor selectivity is crucial for the validation of chemical probes. Below are detailed methodologies for key experiments used to generate the type of data presented above.
In Vitro Histone Demethylase Inhibition Assay (Colorimetric)
This protocol describes a general method for measuring the inhibitory activity of a compound against a specific JmjC histone demethylase.
-
Substrate Coating: A synthetic histone peptide corresponding to the substrate of the target KDM (e.g., H3K27me3 for KDM6B) is stably coated onto the wells of a microplate.
-
Inhibitor Preparation: The test compound, such as this compound, is serially diluted to a range of concentrations in the assay buffer.
-
Enzyme Reaction: The recombinant target KDM enzyme is added to the substrate-coated wells along with the co-factors Fe(II) and 2-oxoglutarate. The serially diluted inhibitor is then added to the respective wells. A no-inhibitor control and a no-enzyme control are included.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 1-2 hours) to allow the demethylation reaction to proceed.
-
Detection: After incubation, the wells are washed, and a primary antibody specific to the demethylated product (e.g., H3K27me2) is added.
-
Secondary Antibody and Signal Generation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. A colorimetric substrate is then introduced, which is converted by the enzyme to produce a measurable color change.
-
Data Analysis: The absorbance is read using a microplate reader. The percentage of inhibition is calculated for each inhibitor concentration relative to the no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
AlphaLISA-based Histone Demethylase Inhibition Assay
This is a high-throughput, bead-based immunoassay that can be used for inhibitor screening and selectivity profiling.
-
Reaction Setup: The KDM enzyme, a biotinylated histone peptide substrate, the test inhibitor, and co-factors are combined in a microplate well and incubated.
-
Detection Complex Formation: Following the enzymatic reaction, AlphaLISA acceptor beads conjugated to an antibody that specifically recognizes the demethylated product and streptavidin-coated donor beads are added.
-
Signal Generation: The plate is incubated in the dark to allow the biotinylated peptide to bind to the streptavidin-donor beads and the antibody to bind to the acceptor beads. Upon excitation at 680 nm, the donor beads release singlet oxygen, which travels to the nearby acceptor beads, resulting in a chemiluminescent signal at 615 nm.
-
Data Analysis: The signal is measured using an Alpha-enabled plate reader. A decrease in signal indicates inhibition of the demethylase activity. IC50 values are calculated by plotting the signal against the inhibitor concentration.
Mandatory Visualization
Signaling Pathway of Histone Demethylation
Caption: Role of JmjC Histone Demethylases in Gene Regulation.
Experimental Workflow for Selectivity Profiling
Caption: Experimental Workflow for Inhibitor Selectivity Profiling.
Conclusion
This compound is a confirmed inhibitor of 2OG-dependent oxygenases and holds promise as a chemical probe for studying histone demethylases. However, the lack of a comprehensive, publicly available selectivity profile is a significant limitation for its application in studies where off-target effects could be a concern. In contrast, inhibitors such as IOX1 and GSK-J4 have more well-defined selectivity profiles, making them suitable alternatives depending on the specific research question. For instance, GSK-J4 would be a preferred choice for studies focused on the KDM6 subfamily, while IOX1 could be used as a broader-spectrum JmjC KDM inhibitor. Further research to fully characterize the selectivity of this compound against a wide panel of histone demethylases and other 2OG oxygenases is warranted to fully establish its utility as a selective chemical probe.
A Comparative Guide to the Cross-Reactivity of 2-(3-Hydroxypicolinamido)acetic acid and Alternative 2-Oxoglutarate Oxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profiles of 2-(3-Hydroxypicolinamido)acetic acid, a known 2-oxoglutarate (2OG) oxygenase inhibitor, with two other widely used broad-spectrum inhibitors: IOX1 and Dimethyloxalylglycine (DMOG). Understanding the selectivity of these compounds is critical for the accurate interpretation of experimental results and for the development of targeted therapeutics. This document summarizes available quantitative data, presents detailed experimental methodologies, and utilizes visualizations to illustrate key concepts.
Introduction to 2OG Oxygenase Inhibitors
The 2-oxoglutarate-dependent oxygenases are a large superfamily of enzymes that play crucial roles in various physiological processes, including histone demethylation, hypoxia sensing, and DNA repair. Consequently, inhibitors of these enzymes are valuable tools for both basic research and drug discovery. This compound, IOX1, and DMOG are all competitive inhibitors that mimic the co-substrate 2-oxoglutarate. While effective, their utility can be influenced by their cross-reactivity with different members of the 2OG oxygenase family.
Comparative Analysis of Inhibitor Potency and Selectivity
The inhibitory activity of this compound, IOX1, and DMOG has been evaluated against a panel of 2OG-dependent oxygenases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate higher potency.
| Target Enzyme Family | Specific Target | This compound IC50 (µM) | IOX1 IC50 (µM) | DMOG IC50 (µM) |
| Histone Demethylases (KDM) | KDM4E (JMJD2E) | 3.4[1] | 2.3[2] | Broad Inhibitor, Specific IC50 not reported |
| KDM2A | Data not available | 1.8[2] | Broad Inhibitor, Specific IC50 not reported | |
| KDM3A (JMJD1A) | Data not available | 0.1[2] | Broad Inhibitor, Specific IC50 not reported | |
| KDM4A (JMJD2A) | Data not available | 0.1 | Broad Inhibitor, Specific IC50 not reported | |
| KDM4C (JMJD2C) | Data not available | 0.6[2] | Broad Inhibitor, Specific IC50 not reported | |
| KDM6B (JMJD3) | Data not available | 1.4[2] | Broad Inhibitor, Specific IC50 not reported | |
| Hypoxia-Inducible Factor (HIF) Hydroxylases | PHD2 (EGLN1) | Data not available | 14.3 | Broad Inhibitor, Specific IC50 not reported |
| FIH (HIF1AN) | Data not available | 20.5 | Broad Inhibitor, Specific IC50 not reported | |
| Other 2OG Oxygenases | ALKBH5 | Data not available | Potent Inhibitor[2] | Broad Inhibitor, Specific IC50 not reported |
Signaling Pathway Inhibition
The primary mechanism of action for these inhibitors is the competitive binding to the 2-oxoglutarate binding site of 2OG-dependent oxygenases. This inhibition can affect multiple downstream signaling pathways. A key example is the hypoxia-inducible factor (HIF) pathway, which is regulated by prolyl hydroxylases (PHDs) and Factor Inhibiting HIF (FIH). Inhibition of these enzymes leads to the stabilization of HIF-α, which can then activate the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism.
Experimental Protocols
Accurate determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. The following are summaries of common in vitro assays used to assess the activity of 2OG oxygenase inhibitors.
In Vitro Histone Demethylase (KDM) Inhibition Assay using MALDI-TOF Mass Spectrometry
This method provides a direct and label-free measurement of histone demethylase activity by detecting the mass change of a peptide substrate upon demethylation.
Materials:
-
Purified recombinant histone demethylase (e.g., KDM4E)
-
Synthetic histone peptide substrate (e.g., H3K9me3)
-
2-Oxoglutarate (2OG)
-
Ferrous ammonium (B1175870) sulfate
-
Ascorbic acid
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compounds (this compound, IOX1, DMOG)
-
Quenching solution (e.g., 0.1% trifluoroacetic acid)
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, peptide substrate, 2OG, ferrous ammonium sulfate, and ascorbic acid.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the histone demethylase enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding the quenching solution.
-
Spot the quenched reaction mixture with the MALDI matrix onto a MALDI target plate and allow it to crystallize.
-
Acquire mass spectra and determine the ratio of the demethylated product to the methylated substrate.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro 2OG Oxygenase Inhibition Assay using AlphaScreen
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that can be adapted to measure the activity of various 2OG oxygenases.
Materials:
-
Purified recombinant 2OG oxygenase
-
Biotinylated substrate peptide
-
Antibody specific for the hydroxylated product
-
Streptavidin-coated Donor beads
-
Protein A-conjugated Acceptor beads
-
2-Oxoglutarate (2OG)
-
Ferrous ammonium sulfate
-
Ascorbic acid
-
Assay Buffer
-
Test compounds
Procedure:
-
In a microplate, combine the assay buffer, biotinylated substrate, 2OG, ferrous ammonium sulfate, and ascorbic acid.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the 2OG oxygenase.
-
Incubate to allow for the enzymatic reaction to proceed.
-
Add the antibody specific to the hydroxylated product.
-
Add the AlphaScreen Donor and Acceptor beads.
-
Incubate in the dark to allow for bead-antibody-substrate complex formation.
-
Read the plate on an AlphaScreen-compatible reader. The signal is proportional to the amount of hydroxylated product formed.
-
Calculate the percent inhibition and determine the IC50 value.
References
A Comparative Analysis of 2-(3-Hydroxypicolinamido)acetic Acid and Other Hydroxypicolinate Inhibitors in 2-Oxoglutarate-Dependent Oxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(3-hydroxypicolinamido)acetic acid with other inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases. These enzymes play a critical role in various cellular processes, including histone demethylation and hypoxia sensing, making them attractive targets for therapeutic intervention in diseases such as cancer and anemia. This document outlines the quantitative performance of these inhibitors, details experimental methodologies for their evaluation, and visualizes their mechanism of action within relevant signaling pathways.
Introduction to 2OG Oxygenase Inhibitors
2-Oxoglutarate-dependent oxygenases are a large superfamily of non-heme iron-containing enzymes that catalyze a variety of oxidative reactions. Their activity is crucial for the post-translational modification of proteins and nucleic acids. Inhibitors of these enzymes, particularly those targeting histone demethylases (KDMs), have garnered significant interest in drug discovery. This compound belongs to the hydroxypicolinate class of inhibitors, which act as competitive inhibitors with respect to 2-oxoglutarate.
Quantitative Comparison of Inhibitor Potency
The efficacy of various inhibitors is typically determined by their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of an enzyme by half. While direct head-to-head comparative data for a series of hydroxypicolinate inhibitors against the same target is limited in the public domain, the following table presents the IC50 value for this compound and compares it with other well-characterized 2OG oxygenase inhibitors with different chemical scaffolds.
| Inhibitor | Chemical Scaffold | Target Enzyme(s) | IC50 (μM) | Reference |
| This compound | Hydroxypicolinate | 2OG Oxygenase | 3.4 | [1] |
| N-Oxalylglycine (NOG) | N-Oxalylamino acid | Broad-spectrum 2OG oxygenase inhibitor | Varies with target | [2] |
| 2,4-Pyridinedicarboxylic acid (2,4-PDCA) | Pyridine dicarboxylate | Broad-spectrum 2OG oxygenase inhibitor | Varies with target | [2] |
| IOX1 | 8-Hydroxyquinoline | Broad-spectrum 2OG oxygenase inhibitor | Varies with target | [2] |
| JIB-04 | Pyridylhydrazone | KDM4/5 inhibitor | 0.29 - 1.1 (KDM4A-E), 0.23 (KDM5A) | [3] |
Mechanism of Action and Signaling Pathway
Hydroxypicolinate inhibitors, including this compound, function by chelating the active site Fe(II) ion and mimicking the binding of the co-substrate 2-oxoglutarate. This competitive inhibition prevents the binding of 2OG, thereby blocking the catalytic activity of the enzyme. In the context of histone demethylases (KDMs), this inhibition leads to an increase in histone methylation levels, which in turn alters gene expression.
Histone demethylases are key regulators of gene transcription. By removing methyl groups from histone tails, they can either activate or repress gene expression, depending on the specific lysine (B10760008) residue and the surrounding chromatin context. The inhibition of KDMs by compounds like this compound can reverse aberrant epigenetic states associated with diseases like cancer.
Caption: Inhibition of Histone Demethylase Activity.
Experimental Protocols
The evaluation of 2OG oxygenase inhibitors can be performed using various biochemical assays. Below are generalized protocols for two common methods: a fluorescence polarization assay and a mass spectrometry-based assay.
Fluorescence Polarization (FP) Assay for Histone Demethylase Inhibition
This assay measures the binding of a fluorescently labeled probe to the histone demethylase. Inhibition is detected by a decrease in the polarization signal upon displacement of the probe by a competitive inhibitor.[4][5]
Materials:
-
Purified recombinant histone demethylase (e.g., KDM4A)
-
Fluorescently labeled probe (e.g., a fluorescent analogue of a known inhibitor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of the histone demethylase and the fluorescent probe to each well of the microplate.
-
Add the test compounds to the wells. Include controls with DMSO only (maximum polarization) and buffer only (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: FP Assay Workflow for Inhibitor Screening.
Mass Spectrometry (MS)-Based Assay for 2OG Oxygenase Inhibition
This label-free method directly measures the enzymatic conversion of a substrate to its hydroxylated product.[2][6]
Materials:
-
Purified recombinant 2OG oxygenase
-
Peptide substrate
-
2-Oxoglutarate (2OG)
-
Ferrous sulfate (B86663) (FeSO₄)
-
Ascorbic acid
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compounds dissolved in DMSO
-
Quenching solution (e.g., 0.1% trifluoroacetic acid)
-
MALDI matrix
-
MALDI-TOF mass spectrometer
Procedure:
-
Set up the enzymatic reaction by combining the assay buffer, peptide substrate, 2OG, FeSO₄, ascorbic acid, and the test compound in a microcentrifuge tube.
-
Initiate the reaction by adding the 2OG oxygenase.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Prepare the sample for MALDI-TOF analysis by spotting a mixture of the quenched reaction and MALDI matrix onto a target plate.
-
Acquire mass spectra and determine the ratio of the hydroxylated product to the unreacted substrate.
-
Calculate the percentage of inhibition and determine the IC50 value.
Caption: MS-Based Assay for Inhibitor Analysis.
Conclusion
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Histone Demethylase Probes Using Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Validating 2-(3-Hydroxypicolinamido)acetic Acid as a Research Tool: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of chemical probes is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of 2-(3-Hydroxypicolinamido)acetic acid, a known 2-oxoglutarate (2OG) oxygenase inhibitor, with other commonly used alternatives in the field of hypoxia research. By presenting key performance data, detailed experimental protocols, and illustrative pathway and workflow diagrams, this guide aims to facilitate an objective evaluation of its utility as a research tool.
Mechanism of Action and Key Alternatives
This compound functions as an inhibitor of 2OG oxygenases, a broad family of enzymes that play critical roles in various cellular processes, including the hypoxic response.[1] A primary target within this family for hypoxia research are the Prolyl Hydroxylase Domain (PHD) enzymes, which are responsible for the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α). By inhibiting PHDs, compounds can stabilize HIF-1α, leading to the transcription of hypoxia-responsive genes.
Several other small molecules are utilized for this purpose, offering a range of potencies and selectivities. This guide will focus on a comparison with the following well-characterized HIF prolyl hydroxylase inhibitors: IOX2, Roxadustat (FG-4592), Daprodustat (GSK1278863), Vadadustat (AKB-6548), and Molidustat (BAY 85-3934).
Comparative Performance Data
The selection of an appropriate research tool often depends on its potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives against the PHD isoforms.
| Compound | Target(s) | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Notes |
| This compound | 2OG Oxygenases | Not specified | 3400[1] | Not specified | Broad-spectrum 2OG oxygenase inhibitor. |
| IOX2 | PHD2 | >100-fold selective for PHD2 | 21-22[2][3][4] | Not specified | Highly selective for PHD2 over other PHDs and FIH.[2][3] |
| Roxadustat (FG-4592) | Pan-PHD | Not specified | 591[5] | Not specified | Orally active, promotes erythropoiesis.[6] |
| Daprodustat (GSK1278863) | Pan-PHD | 3.5 | 22.2 | 2.2 | Potent inhibitor of all three PHD isoforms. |
| Vadadustat (AKB-6548) | Pan-PHD | 15.36 | 11.83 | 7.63 | Equipotent inhibitor of PHD1, PHD2, and PHD3.[7][8] |
| Molidustat (BAY 85-3934) | Pan-PHD | 480[9][10] | 280[9][10] | 450[9][10] | Novel HIF-PH inhibitor.[9] |
Signaling Pathway and Experimental Workflow
To effectively utilize these inhibitors, a clear understanding of the underlying biological pathway and a robust experimental workflow are essential.
Caption: HIF-1α signaling pathway under normoxia and hypoxia/inhibition.
The diagram above illustrates the cellular response to oxygen levels. Under normoxic conditions, HIF-1α is hydroxylated by PHD enzymes, leading to its ubiquitination by the VHL E3 ligase complex and subsequent proteasomal degradation. During hypoxia or in the presence of a PHD inhibitor like this compound, HIF-1α stabilizes, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes.
Caption: A typical experimental workflow for validating HIF pathway inhibitors.
This workflow outlines the key steps for assessing the efficacy of a HIF prolyl hydroxylase inhibitor. It begins with cell culture and treatment, followed by parallel processing for protein and RNA analysis to measure HIF-1α stabilization and target gene expression, respectively.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and comparable data.
Cell Culture and Treatment
-
Cell Lines: HeLa, HEK293, or other relevant cell lines can be used. Culture cells in appropriate media (e.g., DMEM with 10% FBS) to 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound or other inhibitors in a suitable solvent (e.g., DMSO).
-
Treatment: Treat cells with the desired concentrations of the inhibitor. A vehicle-only control (e.g., DMSO) should be included. For time-course experiments, treat for various durations (e.g., 4, 8, 16, 24 hours).
Western Blot for HIF-1α Stabilization
-
Cell Lysis: Due to the rapid degradation of HIF-1α, perform all lysis steps on ice.[11][12] Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against HIF-1α overnight at 4°C.[13][14] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an ECL detection reagent and an imaging system.[11]
-
Loading Control: Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green master mix and primers for HIF target genes (e.g., VEGF, GLUT1) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.[15][16]
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.
Logical Comparison of Inhibitors
Caption: A logical diagram for selecting an appropriate HIF pathway inhibitor.
The choice of inhibitor should be guided by the specific research question. For general induction of the HIF pathway, pan-PHD inhibitors are suitable. If the goal is to investigate the specific role of PHD2, a selective inhibitor like IOX2 is preferable. This compound, with its broader activity, may be useful in studies exploring the wider roles of 2OG oxygenases, but its lack of specificity for PHDs should be considered when interpreting results related to the HIF pathway.
Conclusion
This compound serves as a useful tool for inhibiting 2OG oxygenases. However, for specific interrogation of the HIF pathway, more potent and selective PHD inhibitors such as IOX2, Daprodustat, or Vadadustat may be more appropriate. The data and protocols provided in this guide are intended to assist researchers in making an informed decision about the most suitable compound for their experimental needs and to ensure the generation of high-quality, reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. IOX2, HIF-1alpha prolyl hydroxylase-2 (PHD2) inhibitor (CAS 931398-72-0) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. Hypoxia-inducible factor 1 upregulation of both VEGF and ANGPTL4 is required to promote the angiogenic phenotype in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of glucose transporter protein-1 and vascular endothelial growth factor by hypoxia inducible factor 1α under hypoxic conditions in Hep-2 human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Oxoglutarate (2OG) Oxygenase Inhibitors for Researchers
For scientists and professionals in drug development, the strategic selection of a 2-oxoglutarate (2OG) oxygenase inhibitor is crucial for experimental success. This guide provides an objective comparison of prominent 2OG oxygenase inhibitors, supported by experimental data, detailed methodologies, and a visual representation of the underlying signaling pathway to facilitate informed decisions.
The 2-oxoglutarate (2OG)-dependent oxygenases are a vast family of non-heme iron enzymes that are central to numerous cellular functions, including hypoxic sensing, histone demethylation, and DNA repair. Their involvement in a wide array of physiological and pathological processes has made them attractive therapeutic targets for conditions such as anemia, cancer, and inflammatory diseases.[1][2] This guide focuses on a comparative analysis of commonly used and clinically relevant inhibitors, including the broad-spectrum inhibitor IOX1, the hypoxia mimetic DMOG, and the clinical-stage drug Roxadustat.
Quantitative Comparison of Inhibitor Potency
The efficacy of small molecule inhibitors against 2OG oxygenases is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for key inhibitors against a panel of human 2OG oxygenases, enabling a direct comparison of their potency and selectivity.
| Target Enzyme Family | Specific Enzyme | IOX1 (μM) | DMOG (μM) | Roxadustat (FG-4592) (μM) |
| HIF Prolyl Hydroxylases (PHDs) | PHD2 | ~0.2 (in cells) | - | 0.591 |
| Factor Inhibiting HIF (FIH) | FIH | - | - | - |
| Histone Lysine Demethylases (KDMs) | KDM2A | 1.8 | - | - |
| KDM3A | 0.1 | - | - | |
| KDM4A | 0.6 | - | - | |
| KDM4C | 0.6 | - | - | |
| KDM4E | 2.3 | - | - | |
| KDM5C | 5-25 | - | - | |
| KDM6B | 1.4 | - | - | |
| Nucleic Acid Demethylases | ALKBH5 | Inhibits | - | - |
| Fat Mass and Obesity-Associated Protein | FTO | - | - | 9.8 |
| Data compiled from multiple sources. A hyphen (-) indicates that data was not readily available in the cited sources. It is important to note that assay conditions can vary between studies, affecting absolute IC50 values.[1][3][4][5][6] |
In-Depth Inhibitor Profiles
IOX1 (5-carboxy-8-hydroxyquinoline) is recognized as a potent, cell-permeable, broad-spectrum inhibitor of numerous 2OG oxygenases.[3][4] Its wide-ranging activity, particularly against the JmjC histone demethylases, makes it a valuable tool for investigating the epigenetic roles of these enzymes.[1] However, its lack of selectivity can be a drawback in studies aiming to target a specific 2OG oxygenase.
Dimethyloxalylglycine (DMOG) is a cell-permeable analog of 2-oxoglutarate that acts as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes.[7] By inhibiting PHDs, DMOG prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), leading to its stabilization and the activation of hypoxic response pathways even under normoxic conditions.[7] It is widely used as a chemical tool to mimic hypoxia in vitro.
Roxadustat (FG-4592) is an orally bioavailable inhibitor of HIF prolyl hydroxylases.[6] It has been approved for the treatment of anemia associated with chronic kidney disease.[8] Roxadustat stabilizes HIF-α, leading to increased endogenous erythropoietin production and improved iron metabolism.[8] Its clinical development highlights the therapeutic potential of targeting 2OG oxygenases.
Visualizing the Mechanism of Action
The following diagram illustrates the HIF-1α signaling pathway and the points of intervention for 2OG oxygenase inhibitors. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by PHD enzymes, leading to its ubiquitination and subsequent degradation by the proteasome. Inhibitors like DMOG and Roxadustat block PHD activity, allowing HIF-1α to accumulate, translocate to the nucleus, and activate target gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. IOX1 | Histone Demethylase | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
A Comparative Analysis of 2-(3-Hydroxypicolinamido)acetic Acid: A 2-Oxoglutarate-Dependent Oxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency and selectivity of 2-(3-hydroxypicolinamido)acetic acid, a known inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, with a particular focus on its activity against the fat mass and obesity-associated protein (FTO), an N-methyladenosine (m6A) RNA demethylase.[1][2][3][4] This document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways to offer an objective assessment of its performance against alternative compounds.
Overview of this compound
This compound has been identified as an inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, a broad family of enzymes involved in various physiological processes, including histone demethylation and nucleic acid repair.[1][2] Specifically, it has been characterized as an inhibitor of the FTO protein, with a reported half-maximal inhibitory concentration (IC50) of 3.4 μM. FTO is a crucial enzyme in the regulation of gene expression through the demethylation of m6A in mRNA, and its dysregulation has been linked to various diseases, including cancer.
Comparative Potency of FTO Inhibitors
The following table summarizes the in vitro potency of this compound against FTO in comparison to other well-characterized FTO inhibitors.
| Compound | Target | IC50 (μM) | Assay Type |
| This compound | FTO | 3.4 | Varies |
| Rhein | FTO | ~300 | Varies |
| Meclofenamic Acid | FTO | ~7.8 | Varies |
| FB23-2 | FTO | 2.6 | Varies |
| IOX3 | FTO | Not specified | Varies |
| CS1 | FTO | Not specified | Varies |
| CS2 | FTO | Not specified | Varies |
Selectivity Profile
The selectivity of an inhibitor is a critical parameter in drug development, as off-target effects can lead to undesirable side effects. While this compound is a potent FTO inhibitor, its activity against other members of the 2OG-dependent oxygenase family is a key consideration. Research by Woon et al. (2012) demonstrated that analogues of this compound exhibited selectivity for FTO over at least two other 2OG oxygenases.[1][2][4] However, a comprehensive selectivity panel profiling its activity against a broader range of these enzymes, such as ALKBH5, prolyl hydroxylases (PHDs), and various histone demethylases (KDMs), is essential for a complete assessment.
Experimental Protocols
In Vitro FTO Inhibition Assay (Fluorescence-Based)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against the FTO enzyme.
Materials:
-
Recombinant human FTO protein
-
Fluorescently labeled m6A-containing RNA oligonucleotide substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM Ascorbic Acid, 0.1 mg/mL BSA, 0.01% Triton X-100.
-
Test compounds (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Add 2 µL of test compound dilutions in DMSO to the wells of a 384-well plate.
-
Add 10 µL of FTO enzyme solution (final concentration ~10 nM) in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the fluorescently labeled m6A RNA substrate (final concentration ~50 nM) in assay buffer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro FTO Inhibition Assay (ELISA-Based)
This protocol provides an alternative method for assessing FTO inhibition.
Materials:
-
Recombinant human FTO protein
-
Biotinylated m6A-containing RNA substrate
-
Streptavidin-coated 96-well plates
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (as described above)
-
Test compounds (dissolved in DMSO)
-
Microplate reader
Procedure:
-
Coat the streptavidin-coated 96-well plate with the biotinylated m6A RNA substrate. Wash to remove unbound substrate.
-
In a separate plate, pre-incubate the FTO enzyme with the test compounds for 15 minutes at room temperature.
-
Transfer the enzyme-inhibitor mixture to the substrate-coated plate.
-
Incubate for 60 minutes at 37°C to allow for demethylation.
-
Wash the plate and add the anti-m6A antibody. Incubate for 60 minutes at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Wash the plate and add the TMB substrate. Incubate until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the context of FTO inhibition, the following diagrams illustrate the FTO signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: FTO signaling pathway and point of inhibition.
Caption: A typical workflow for identifying and characterizing FTO inhibitors.
Conclusion
This compound is a noteworthy inhibitor of the FTO enzyme with micromolar potency. Its performance, when compared to other known FTO inhibitors, positions it as a valuable tool for studying the biological roles of FTO. However, a more extensive evaluation of its selectivity against a wider array of 2-oxoglutarate-dependent oxygenases is imperative to fully delineate its therapeutic potential and to minimize the risk of off-target effects. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to conduct further comparative studies and to explore the development of more potent and selective FTO inhibitors.
References
Safety Operating Guide
Essential Safety and Operational Protocols for Handling 2-(3-Hydroxypicolinamido)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of 2-(3-Hydroxypicolinamido)acetic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risks associated with this chemical. The following procedures are based on established best practices for handling acidic organic compounds.
I. Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant chemical splash goggles or safety glasses with side shields. A face shield should be worn over goggles when there is a significant risk of splashing.[1][2][3] | To protect eyes from splashes, fumes, or airborne particles of the chemical, which can cause serious eye damage.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][5] Double gloving is recommended for enhanced protection.[6] | To prevent skin contact, which may cause irritation or burns.[2] The choice of glove material should be confirmed for compatibility. |
| Body Protection | A flame-resistant lab coat with long sleeves, fully buttoned.[1][2] For larger quantities or splash risks, a chemically-resistant apron should be worn over the lab coat.[2] | To protect skin and clothing from spills and splashes.[1] |
| Footwear | Closed-toe, slip-resistant shoes.[1] | To protect feet from spills and falling objects. |
| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood.[4] If vapors or dust may be generated outside of a hood, a NIOSH-approved respirator is necessary. | To prevent inhalation of potentially harmful vapors or dust, which can irritate the respiratory tract.[2][7] |
II. Experimental Workflow and Handling Procedures
A systematic approach to handling this compound is critical for safety and experimental integrity. The following diagram and protocol outline the necessary steps from preparation to disposal.
Experimental Protocol:
-
Risk Assessment: Before beginning any work, review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.[1] Identify potential hazards and plan the experiment accordingly.
-
PPE and Engineering Controls: Don the appropriate PPE as outlined in the table above.[1][3] All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][8] Ensure that an eyewash station and safety shower are readily accessible.[4][8]
-
Handling and Preparation:
-
Carefully weigh the required amount of the solid acid within the fume hood.
-
When preparing solutions, always add the acid to the solvent slowly; never the other way around, especially with water, to avoid a potentially exothermic reaction.[3][9]
-
Keep containers tightly closed when not in use to prevent the release of vapors.[6][10]
-
-
Spill Response:
-
Small Spills (in fume hood): Absorb the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite).[6][10] Do not use combustible materials like paper towels for the initial absorption of a neat acid.[9] Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[10]
-
Large Spills (or spills outside of a fume hood): Evacuate the immediate area and alert laboratory personnel.[10] If safe to do so, contain the spill to prevent it from spreading.[11] Follow your institution's emergency procedures.
-
-
Decontamination: Clean all contaminated surfaces and glassware thoroughly.
III. Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
-
Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), and excess solutions, must be collected in a designated, properly labeled hazardous waste container.[6][10] The container should be made of a material compatible with acidic compounds (e.g., polyethylene).[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as bases and oxidizing agents.[6] The container must be kept closed at all times except when adding waste.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain.[10]
By adhering to these safety and logistical guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. csub.edu [csub.edu]
- 4. fishersci.com [fishersci.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. quickzyme.com [quickzyme.com]
- 8. earth.utah.edu [earth.utah.edu]
- 9. sds.chemtel.net [sds.chemtel.net]
- 10. uwm.edu [uwm.edu]
- 11. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
